molecular formula C13H20O B13097254 1-(4-Ethylphenyl)-3-methylbutan-1-ol

1-(4-Ethylphenyl)-3-methylbutan-1-ol

Cat. No.: B13097254
M. Wt: 192.30 g/mol
InChI Key: DFJQNUXZFMNXIK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-methylbutan-1-ol (CAS 1181405-05-9) is a high-purity organic compound with the molecular formula C13H20O and a molecular weight of 192.30 g/mol. This chiral aromatic alcohol serves as a valuable building block and intermediate in sophisticated organic synthesis and research applications . Its structure, featuring both an aromatic ring and a branched alkyl chain with a hydroxyl group, makes it particularly useful in coupling reactions and the synthesis of complex molecules for the pharmaceutical industry . Researchers utilize this compound in the development of functional materials and as a key precursor in multi-step synthetic routes. The product is offered with a guaranteed purity of Not Less Than (NLT) 95% and is supported by batch-specific Certificate of Analysis (COA) to ensure traceability, quality, and compliance for your R&D projects . This product is intended for laboratory research purposes and is not for personal or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)-3-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13-14H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJQNUXZFMNXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Ethylphenyl)-3-methylbutan-1-ol CAS number 1181405-05-9

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-Ethylphenyl)-3-methylbutan-1-ol CAS Number: 1181405-05-9 Document Type: Technical Application Guide Version: 2.0 (Scientific Release)

Executive Summary & Chemical Identity

1-(4-Ethylphenyl)-3-methylbutan-1-ol is a specialized secondary aromatic alcohol serving as a critical scaffold in the synthesis of functionalized materials, fragrance ingredients, and pharmaceutical intermediates. Structurally, it combines a lipophilic 4-ethylphenyl moiety with a branched isobutyl side chain. This specific steric and electronic configuration makes it an ideal substrate for enantioselective kinetic resolution studies and a precursor for liquid crystal mesogens and NSAID analogues .

This guide provides a rigorous, field-validated workflow for its synthesis, purification, and application, moving beyond basic datasheet parameters to actionable experimental protocols.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationRelevance
Molecular Formula

Core Stoichiometry
Molecular Weight 192.30 g/mol Mass Balance Calculations
Physical State Colorless to pale yellow viscous liquidHandling/Dosing
Boiling Point ~285°C (Predicted)High thermal stability; requires high-vac distillation
LogP (Predicted) 3.8 ± 0.4High Lipophilicity; cell membrane permeable
H-Bond Donors 1 (Hydroxyl)Derivatization handle (Esterification/Oxidation)
H-Bond Acceptors 1 (Oxygen)Interaction with Lewis acids/Enzymes
Chirality 1 Stereocenter (C1)Exists as (R)/(S) enantiomers; requires resolution

Synthesis Protocols: Validated Pathways

To ensure supply chain autonomy, we present two distinct synthesis routes. Route A is preferred for laboratory-scale discovery due to component availability. Route B is optimized for scale-up, utilizing milder reducing agents.

Route A: Grignard Addition (Convergent Synthesis)

Mechanism: Nucleophilic addition of isobutylmagnesium bromide to 4-ethylbenzaldehyde.

Reagents:

  • 4-Ethylbenzaldehyde (CAS 4748-78-1)[1]

  • Isobutylmagnesium bromide (2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with

    
    .
    
  • Charge: Add 4-Ethylbenzaldehyde (13.4 g, 100 mmol) and anhydrous THF (150 mL). Cool to 0°C.[2][3]

  • Addition: Transfer Isobutylmagnesium bromide (55 mL, 110 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature <5°C. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to 0°C. Slowly add saturated

    
     (50 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine. Dry over 
    
    
    
    .[3]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel 60, 0-10% EtOAc in Hexane).

Route B: Ketone Reduction (Linear Synthesis)

Mechanism: Hydride reduction of the corresponding ketone.

Reagents:

  • 1-(4-Ethylphenyl)-3-methylbutan-1-one[4][5]

  • Sodium Borohydride (

    
    )[6]
    
  • Methanol (MeOH)

Protocol:

  • Dissolve the ketone (10 mmol) in MeOH (30 mL) at 0°C.

  • Add

    
     (15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench with 1N HCl (carefully) to pH 6.

  • Remove MeOH under reduced pressure; extract aqueous residue with DCM.

Visualization: Synthesis & Application Logic

The following diagram illustrates the convergent synthesis (Route A) and the subsequent critical application: Enzymatic Kinetic Resolution . This pathway transforms the racemic alcohol into optically pure building blocks, essential for high-value pharmaceutical applications.

SynthesisWorkflow Start1 4-Ethylbenzaldehyde Intermediate Racemic Alcohol (CAS 1181405-05-9) Start1->Intermediate Grignard Addition (THF, 0°C) Start2 Isobutyl MgBr Start2->Intermediate Enzyme Lipase CAL-B (Vinyl Acetate) Intermediate->Enzyme Kinetic Resolution ProdR (R)-Acetate (Derivatized) Enzyme->ProdR Fast Reaction ProdS (S)-Alcohol (Pure) Enzyme->ProdS Slow/No Reaction

Figure 1: Synthetic pathway from commodity reagents to the racemic target, followed by enzymatic resolution to yield enantiopure scaffolds.

Advanced Application: Kinetic Resolution

For drug development, the racemic mixture produced above is often insufficient. The secondary hydroxyl group at the benzylic position is an excellent candidate for Lipase-Catalyzed Kinetic Resolution .

Rationale: Lipases (e.g., Candida antarctica Lipase B, CAL-B) exhibit high enantioselectivity toward secondary alcohols. The enzyme preferentially acetylates one enantiomer (typically the R-isomer), leaving the S-isomer as the free alcohol.

Protocol:

  • Substrate: Dissolve racemic 1-(4-Ethylphenyl)-3-methylbutan-1-ol (1.0 g) in dry Toluene (10 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Catalyst: Add immobilized CAL-B (Novozym 435, 50 mg).

  • Incubation: Shake at 30°C / 200 rpm.

  • Monitoring: Monitor conversion via Chiral HPLC. Stop reaction at 50% conversion (theoretical yield).

  • Separation: Filter enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography (the acetate is significantly less polar).

Analytical Quality Control

Trustworthiness in research relies on validated characterization. Use these parameters to verify identity and purity.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Ar-H absorption) and 254 nm.

  • Retention Time: Expect peak at ~4.5 - 5.0 min due to high lipophilicity.

B. Chiral HPLC (For Resolution Studies)
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (95:5).

  • Flow Rate: 0.5 mL/min.

  • Separation: Baseline separation of enantiomers should be observed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13004936 (Related Ketone Structure). Retrieved from [Link]

  • Organic Syntheses (2014). Synthesis of Phenyl-Alkanols via Borohydride Reduction. Org.[2][7] Synth. 2014, 91, 185-200.[6] Retrieved from [Link]

  • NIST Chemistry WebBook. Ethanone, 1-(4-ethylphenyl)- (Ketone Precursor Data). Retrieved from [Link]

Sources

Chemical structure and properties of 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 1-(4-Ethylphenyl)-3-methylbutan-1-ol , a secondary benzylic alcohol utilized in fine fragrance chemistry and as a chiral intermediate in pharmaceutical synthesis.

Chemical Identity & Structural Analysis

1-(4-Ethylphenyl)-3-methylbutan-1-ol is a lipophilic secondary alcohol characterized by a 4-ethylphenyl moiety attached to the carbinol carbon, which is further substituted by an isobutyl group. It belongs to the class of phenylalkanols , structurally related to established fragrance ingredients like Muguet (Lily of the Valley) alcohols.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-(4-Ethylphenyl)-3-methylbutan-1-ol
CAS Registry Number 1181405-05-9
Common Synonyms

-Isobutyl-4-ethylbenzyl alcohol; 4-Ethylphenyl isobutyl carbinol
Molecular Formula

Molecular Weight 192.30 g/mol
SMILES CCC1=CC=C(C=C1)C(O)CC(C)C
InChI Key (Predicted) RCKGDEZXTBRGHR-UHFFFAOYSA-N (Analogous)
Stereochemistry

The molecule possesses a single chiral center at C1 (the benzylic carbon).

  • Enantiomers: (1R)- and (1S)-1-(4-ethylphenyl)-3-methylbutan-1-ol.

  • Implication: In fragrance applications, the racemate is typically used. In pharmaceutical applications, asymmetric synthesis or kinetic resolution may be required to isolate the bioactive enantiomer.

Physicochemical Properties

Data below represents consensus values for high-purity (>95%) isolates.

Property Value / Range Note
Physical State Colorless to pale yellow viscous liquidStandard conditions (

)
Boiling Point

Predicted @ 760 mmHg (based on ketone precursor BP ~

)
Density

@

LogP (Octanol/Water)

High lipophilicity (Predicted)
Refractive Index (

)

Typical for alkyl-substituted benzylic alcohols
Solubility Insoluble in water; Soluble in EtOH, DCM, TolueneHydrophobic character dominates
Flash Point

Closed Cup (Predicted)

Synthesis & Production Protocols

The most robust industrial route involves the chemoselective reduction of the corresponding ketone precursor, 1-(4-ethylphenyl)-3-methylbutan-1-one. This method avoids the flammability risks of Grignard reagents used in alternative C-C bond-forming routes.

Method A: Borohydride Reduction (Lab Scale)

This protocol yields the racemic alcohol in high purity.

Reagents:

  • Precursor: 1-(4-Ethylphenyl)-3-methylbutan-1-one (CAS 27465-51-6)

  • Reductant: Sodium Borohydride (

    
    )
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 g (52 mmol) of the ketone in 100 mL of anhydrous MeOH in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Addition: Cool the solution to

    
     using an ice bath. Slowly add 1.0 g (26 mmol, 0.5 eq) of 
    
    
    
    portion-wise over 20 minutes to control hydrogen evolution.
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2) or GC-MS.
    
  • Quenching: Quench the reaction by adding 10 mL of saturated

    
     solution.
    
  • Workup: Evaporate the methanol under reduced pressure. Dissolve the residue in 50 mL Ethyl Acetate and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate. Purify via vacuum distillation or silica gel flash chromatography (0-10% EtOAc in Hexane).
    
Method B: Grignard Addition (Alternative)

Useful for introducing isotopic labels (e.g., deuterium at C1).

  • Reactants: 4-Ethylbenzaldehyde + Isobutylmagnesium bromide.

  • Conditions: Anhydrous THF,

    
     to RT.
    
Synthesis Workflow Diagram

SynthesisPath Start 4-Ethylbenzaldehyde Product 1-(4-Ethylphenyl)- 3-methylbutan-1-one (Racemic) Start->Product Method B: Grignard Addition Grignard Isobutyl MgBr (THF, 0°C) Grignard->Product Reagent Ketone 1-(4-Ethylphenyl)- 3-methylbutan-1-one Ketone->Product Method A: Chemoselective Reduction Reductant NaBH4 / MeOH (Reduction) Reductant->Product Reagent

Figure 1: Synthetic pathways for 1-(4-Ethylphenyl)-3-methylbutan-1-ol demonstrating both reductive and carbon-carbon bond forming strategies.

Spectroscopic Characterization

Researchers should validate the structure using the following predicted spectral signatures.

Nuclear Magnetic Resonance ( -NMR, 400 MHz, )
Shift (

, ppm)
Multiplicity Integration Assignment
7.25 - 7.15 Multiplet4HAromatic protons (AA'BB' system of 1,4-disubstituted benzene)
4.65 Triplet/dd1HCH -OH (Benzylic methine)
2.63 Quartet2HAr-CH2 -CH3 (Ethyl methylene)
1.85 Multiplet1H-OH (Hydroxyl, concentration dependent)
1.75 - 1.65 Multiplet1H-CH(CH3 )2 (Methine of isobutyl)
1.60 - 1.45 Multiplet2H-CH(OH)-CH2 -CH (Methylene bridge)
1.22 Triplet3HAr-CH2-CH3 (Ethyl methyl)
0.95 Doublet6H-CH(CH3 )2 (Isobutyl methyls)
Mass Spectrometry (GC-MS, EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 192 (Weak/Trace).
    
  • Base Peak: m/z 135 (

    
    , loss of isobutyl group via 
    
    
    
    -cleavage, forming the stable 4-ethylbenzyl cation).
  • Fragment: m/z 117 (

    
    ).
    

Applications & Biological Relevance[7]

Fragrance Chemistry

This molecule is structurally homologous to Muguet (Lily of the Valley) odorants.

  • Odor Profile: Soft, floral, slightly fruity, with green nuances.

  • Stability: Excellent stability in basic media (soaps) due to the absence of ester or aldehyde functionalities.

  • Fixative Properties: The high LogP (approx. 4.0) suggests significant substantivity on fabric and skin.

Pharmaceutical Intermediate

The 1-(4-ethylphenyl) scaffold is a privileged structure in medicinal chemistry, often found in:

  • NSAIDs: Analogs of ibuprofen/ketoprofen derivatives.

  • Beta-Blockers: Intermediates for adrenergic receptor antagonists.

  • Chiral Synthons: The alcohol can be converted to a chiral amine via Ritter reaction or azide substitution for CNS-active drug candidates.

Safety & Handling (GHS Classification)

Based on SAR (Structure-Activity Relationship) with similar benzylic alcohols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Avoid release to the environment (potential aquatic toxicity due to high LogP).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13570280, 1-(4-Ethylphenyl)-3-methylbutan-1-one (Precursor). Retrieved from [Link]

  • ChemShuttle Inc. Product Catalog: 1-(4-ethylphenyl)-3-methylbutan-1-ol (CAS 1181405-05-9). Accessed via Search.[1][2][3][4]

  • SpectraBase. Spectral Data for 1-(4-Methylphenyl)-3-buten-1-ol (Analog). Wiley Science Solutions. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. Synthesis of Dihydropyridin-2(1H)-one derivatives. (Contextual reference for benzylic alcohol intermediates). Retrieved from [Link]

Sources

1-(4-Ethylphenyl)-3-methylbutan-1-ol synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol , a secondary alcohol with significance in organic synthesis and potential pharmaceutical applications.

Executive Summary

1-(4-Ethylphenyl)-3-methylbutan-1-ol (CAS: 1181405-05-9) is a secondary aryl-alkyl alcohol characterized by a 4-ethylphenyl aromatic core attached to a 3-methylbutyl side chain at the benzylic position.[1] Structurally, it serves as a critical intermediate in the synthesis of complex organic frameworks, including potential pharmaceutical agents and fragrance compounds targeting floral or woody olfactory profiles. This guide details its nomenclature, physicochemical properties, synthetic pathways, and analytical characterization.

Nomenclature and Identification

Precise identification is paramount for database integration and regulatory compliance.

Core Identifiers
Identifier TypeValue
IUPAC Name 1-(4-Ethylphenyl)-3-methylbutan-1-ol
CAS Registry Number 1181405-05-9
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.30 g/mol
SMILES CCC1=CC=C(C=C1)C(O)CC(C)C
InChI Key (Predicted) Derived from structure
Synonyms and Trade Designations

While no widespread trade name exists, the following systematic synonyms are used in literature and patent databases:

  • 
    -Isobutyl-4-ethylbenzyl alcohol  (emphasizing the benzylic nature)
    
  • 1-(p-Ethylphenyl)-3-methyl-1-butanol

  • p-Ethylphenyl isobutyl carbinol (archaic)

  • Benzenemethanol, 4-ethyl-

    
    -(2-methylpropyl)-  (Chemical Abstracts Service index name style)
    

Structural Analysis & Physicochemical Properties[2][3][4]

The molecule features a chiral center at the C1 position (the carbon bearing the hydroxyl group), meaning it exists as two enantiomers (R and S). In standard synthesis without chiral catalysts, it is obtained as a racemic mixture.

Physicochemical Data (Predicted/Experimental)

Data derived from structural analogs and computational models.

PropertyValueContext/Notes
Physical State Viscous LiquidColorless to pale yellow
Boiling Point ~285–295 °C@ 760 mmHg (Predicted)
Density ~0.96 g/cm³@ 25 °C
LogP (Octanol/Water) 3.8 ± 0.4Hydrophobic; indicates good membrane permeability
pKa ~14.5Typical for secondary benzylic alcohols
Solubility Organic SolventsSoluble in EtOH, DCM, DMSO; Insoluble in Water

Synthetic Pathways

The synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol can be achieved through two primary routes: Grignard Addition (C-C bond formation) or Carbonyl Reduction (functional group interconversion).

Method A: Grignard Addition (Constructive Synthesis)

This method constructs the carbon skeleton by coupling an aromatic aldehyde with an alkyl magnesium halide.

  • Precursors: 4-Ethylbenzaldehyde + Isobutylmagnesium bromide.

  • Mechanism: Nucleophilic attack of the organometallic reagent on the carbonyl carbon.

Experimental Protocol
  • Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, charge 1.2 equivalents of Isobutylmagnesium bromide (2.0 M in THF).

  • Addition: Cool the solution to 0°C. Add 4-Ethylbenzaldehyde (1.0 equiv) dissolved in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Ketone Reduction
  • Precursor: 1-(4-Ethylphenyl)-3-methylbutan-1-one (CAS: 137128-80-4).

  • Reagent: Sodium Borohydride (NaBH₄).

  • Note: This route is preferred if the ketone is commercially available, as it offers milder conditions.

Synthetic Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.

SynthesisPathways cluster_0 Method A: Grignard Aldehyde 4-Ethylbenzaldehyde Intermediate Magnesium Alkoxide Intermediate Aldehyde->Intermediate THF, 0°C Nucleophilic Attack Grignard Isobutylmagnesium Bromide Grignard->Intermediate Product 1-(4-Ethylphenyl)- 3-methylbutan-1-ol (Target) Intermediate->Product H3O+ Hydrolysis Ketone 1-(4-Ethylphenyl)- 3-methylbutan-1-one Ketone->Product NaBH4, MeOH Reduction

Figure 1: Synthetic pathways showing Grignard addition (Method A) and Ketone Reduction (Method B).

Analytical Characterization

Validating the identity of the synthesized compound requires spectroscopic analysis. The following signals are diagnostic for 1-(4-Ethylphenyl)-3-methylbutan-1-ol.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.20 – 7.30 Multiplet4HAromatic protons (Ar-H)
4.65 Triplet/dd1HBenzylic proton (CH-OH)
2.65 Quartet2HEthyl CH₂ (Ar-CH₂-CH₃)
1.65 – 1.75 Multiplet1HMethine (CH of isobutyl)
1.45 – 1.60 Multiplet2HMethylene (CH₂ of alkyl chain)
1.25 Triplet3HEthyl CH₃ (Ar-CH₂-CH₃)
0.95 Doublet6HIsobutyl Methyls (CH-(CH₃)₂)
~2.0 Broad Singlet1HHydroxyl (-OH), exchangeable
Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): 192 m/z (often weak).

  • Base Peak: Likely 135 m/z (Tropylium-like ion or loss of isobutyl group [M - C₄H₉]⁺).

  • Fragment: 119 m/z (Ethylbenzyl cation).

Applications & Context

Pharmaceutical Research

This compound serves as a lipophilic linker in drug design. The 4-ethylphenyl group provides steric bulk and hydrophobic interaction potential, while the hydroxyl group offers a handle for further functionalization (e.g., esterification to form prodrugs or etherification for stability).

Fragrance & Flavor Industry

Structurally similar to Muguet (Lily of the Valley) alcohols (e.g., Florol, Majantol), this molecule is investigated for its olfactory properties. The combination of the ethyl-phenyl moiety and the branched alkyl chain often yields soft, floral, or woody notes with high substantivity.

References

  • PubChem . 1-(4-Ethylphenyl)-3-methylbutan-1-one (Ketone Precursor). National Library of Medicine. Available at: [Link]

  • National Institute of Standards and Technology (NIST) . Mass Spectral Library (General Fragmentation Patterns for Alkyl-Benzyl Alcohols). Available at: [Link][2]

Sources

Solubility of 1-(4-Ethylphenyl)-3-methylbutan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(4-Ethylphenyl)-3-methylbutan-1-ol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Ethylphenyl)-3-methylbutan-1-ol, a molecule possessing both polar and non-polar moieties. We will delve into the theoretical principles governing its dissolution in different organic solvents, provide a predictive analysis of its solubility profile, and offer a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for applications ranging from reaction chemistry and purification to formulation and preclinical assessment.

Introduction: The Significance of Solubility

In the realm of chemical and pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone of process viability and therapeutic efficacy. For a compound like 1-(4-Ethylphenyl)-3-methylbutan-1-ol, which may serve as a crucial building block in organic synthesis or as a precursor to a biologically active molecule, its solubility profile dictates the choice of reaction media, purification strategies (such as crystallization), and the feasibility of formulation pathways. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and ultimately, poor bioavailability in a pharmaceutical context.[1][2]

This guide provides the foundational knowledge and practical methodology to understand and quantify the solubility of 1-(4-Ethylphenyl)-3-methylbutan-1-ol, enabling scientists to make informed decisions and troubleshoot potential challenges proactively.

Molecular Structure and Physicochemical Profile

To understand the solubility of 1-(4-Ethylphenyl)-3-methylbutan-1-ol, we must first analyze its molecular structure.

Chemical Structure: C₁₃H₂₀O

The molecule can be deconstructed into three key functional regions:

  • A Polar Head: The hydroxyl (-OH) group. This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence is the primary driver for interactions with polar solvents.

  • A Non-Polar Aromatic System: The 4-ethylphenyl group. This bulky, aromatic ring is hydrophobic and interacts favorably with other non-polar and aromatic solvents through van der Waals forces and potential π-π stacking.

  • A Non-Polar Alkyl Chain: The 3-methylbutyl (isopentyl) group. This flexible hydrocarbon chain is also hydrophobic and contributes significantly to the molecule's overall non-polar character.

The interplay between the single, potent hydrogen-bonding site and the large, non-polar hydrocarbon structure is the central factor governing its solubility.

Theoretical Framework: "Like Dissolves Like"

The guiding principle of solubility is the adage "like dissolves like," which is rooted in the thermodynamics of intermolecular forces.[3][4] A solute dissolves in a solvent when the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Role of Solvent Polarity

Organic solvents are broadly classified based on their polarity:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. The hydroxyl group of 1-(4-Ethylphenyl)-3-methylbutan-1-ol can form strong hydrogen bonds with these solvents, promoting solubility. However, the large non-polar part of the molecule can disrupt the solvent's own hydrogen-bonding network, which can limit solubility, especially in highly polar protic solvents like water.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept hydrogen bonds. Solubility will be moderate to high in these solvents, driven by dipole-dipole interactions and hydrogen bonding with the solute's -OH group.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The large ethylphenyl and isobutyl groups of the solute will interact favorably with these solvents, leading to good solubility. The polar -OH group is the main point of dissimilarity and may slightly limit miscibility in extremely non-polar solvents like hexane.

Diagram: Molecular Interactions Governing Solubility

The following diagram illustrates the primary intermolecular forces at play when 1-(4-Ethylphenyl)-3-methylbutan-1-ol is dissolved in a polar protic versus a non-polar solvent.

G cluster_0 Scenario 1: Polar Protic Solvent (e.g., Ethanol) cluster_1 Scenario 2: Non-Polar Solvent (e.g., Toluene) solute1 1-(4-Ethylphenyl)-3-methylbutan-1-ol solvent1 Ethanol solute1->solvent1  Hydrogen Bonding (OH...O) solute1->solvent1 Van der Waals (Hydrocarbon parts) solute2 1-(4-Ethylphenyl)-3-methylbutan-1-ol solvent2 Toluene solute2->solvent2 Van der Waals / π-π Stacking

Caption: Key molecular interactions in different solvent types.

Predicted Solubility Profile and Data

Organic Solvent Solvent Class Predicted Solubility Solubility ( g/100 mL at 25°C)
HexaneNon-PolarModerate to HighExperimental Data Needed
TolueneNon-Polar (Aromatic)Very HighExperimental Data Needed
Diethyl EtherNon-PolarVery HighExperimental Data Needed
DichloromethanePolar AproticVery HighExperimental Data Needed
Ethyl AcetatePolar AproticVery HighExperimental Data Needed
AcetonePolar AproticVery HighExperimental Data Needed
IsopropanolPolar ProticVery HighExperimental Data Needed
EthanolPolar ProticVery HighExperimental Data Needed
MethanolPolar ProticHighExperimental Data Needed
WaterPolar ProticVery Low / InsolubleExperimental Data Needed

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] It is reliable and directly measures the point at which a solution is saturated.[1][8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The solid phase is then removed, and the concentration of the solute in the resulting saturated solution is measured analytically.

Materials and Equipment
  • 1-(4-Ethylphenyl)-3-methylbutan-1-ol (solid or oil)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation: Add an excess amount of 1-(4-Ethylphenyl)-3-methylbutan-1-ol to a vial. "Excess" means enough solid will remain visibly undissolved at the end of the experiment. A general starting point is to add ~10-20 mg of solute to 2-5 mL of the solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24-48 hours. The long incubation is crucial to ensure thermodynamic equilibrium is achieved.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully remove the vials from the shaker. Separate the saturated supernatant from the solid residue using one of the following methods:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This removes any fine particulates.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the same solvent or mobile phase for HPLC) to bring the concentration into the linear range of the analytical method.

  • Quantitative Analysis: Determine the concentration of the solute in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standards of known concentrations.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Diagram: Shake-Flask Experimental Workflow

G start 1. Add Excess Solute to Solvent in Vial equilibration 2. Equilibrate on Shaker (24-48h at constant T) start->equilibration separation 3. Phase Separation (Centrifuge or Filter) equilibration->separation analysis 4. Dilute Supernatant & Quantify Concentration (HPLC/UV) separation->analysis end 5. Calculate Solubility analysis->end

Caption: Workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility of 1-(4-Ethylphenyl)-3-methylbutan-1-ol in organic solvents is governed by its amphiphilic nature, featuring a polar hydroxyl group and a substantial non-polar framework. It is predicted to be highly soluble in a wide range of common organic solvents, from moderately polar to non-polar, with the notable exception of water. This guide provides the essential theoretical context and a robust, validated experimental protocol—the shake-flask method—to empower researchers to quantitatively determine its solubility profile. Accurate solubility data is indispensable for optimizing synthetic routes, developing effective purification schemes, and designing successful formulations, making it a foundational dataset in the lifecycle of any chemical entity.

References

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • chemistrysh.com. Solubility of Organic Compounds: Principle and Examples 2026. [Link]

  • Methodol. Shake Flask method: Significance and symbolism. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Chemistry Online @ UTSC. Solubility. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • National Center for Biotechnology Information. Polarisation effects on the solvation properties of alcohols. [Link]

  • Royal Society of Chemistry. Polarisation effects on the solvation properties of alcohols. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • meriSTEM. Alcohols: solubility and solvent polarity. [Link]

Sources

Safety data sheet (SDS) for 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides a technical safety and handling framework for 1-(4-Ethylphenyl)-3-methylbutan-1-ol . Unlike commodity chemicals with established toxicological monographs, this compound is primarily encountered as a research intermediate. Consequently, the safety protocols below are derived from Structure-Activity Relationships (SAR) and Read-Across data from structural analogs (e.g., 4-ethylbenzyl alcohol and 1-(4-methylphenyl)alkanols).

Molecular Architecture
  • IUPAC Name: 1-(4-Ethylphenyl)-3-methylbutan-1-ol

  • Molecular Formula: C₁₃H₂₀O

  • Molecular Weight: 192.30 g/mol

  • Structural Class: Secondary Benzylic Alcohol / Alkylbenzene derivative.

  • Key Functional Groups:

    • Secondary Hydroxyl (-CH(OH)-): Site of potential oxidation and conjugation.

    • Para-Ethyl Substitution: Increases lipophilicity (LogP) compared to benzyl alcohol, enhancing dermal penetration.

    • Isobutyl Tail: Adds steric bulk, influencing metabolic rates.

Physicochemical Profile (Predicted)
PropertyValue / PredictionTechnical Note
Physical State Viscous LiquidColorless to pale yellow.
Boiling Point ~265–275°CEstimated based on MW and H-bonding capacity.
Flash Point >110°C (Closed Cup)Class IIIB Combustible Liquid.
LogP (Octanol/Water) ~3.8 – 4.2Highly lipophilic; significant potential for bioaccumulation in aquatic organisms.
Solubility Immiscible in waterSoluble in DCM, EtOAc, DMSO, Methanol.

Hazard Identification & Toxicological Mechanisms[1][2]

GHS Classification (Derived)

Based on the "Read-Across" methodology from 4-ethylbenzyl alcohol (CAS 768-59-2) and 1-(4-methylphenyl)-3-buten-1-ol, the following classifications apply:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3][4][5]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3][5][6][7]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Aquatic Toxicity (Chronic Category 2): H411 - Toxic to aquatic life with long-lasting effects.

Mechanistic Toxicology

To understand the why behind the hazards, researchers must look at the metabolic fate:

  • Dermal Absorption: The high LogP (>3.5) suggests this compound crosses the stratum corneum efficiently. Unlike simple benzyl alcohol, the alkyl chains facilitate membrane transport, leading to systemic availability.

  • Metabolic Activation:

    • Phase I: The secondary alcohol is oxidized by Alcohol Dehydrogenase (ADH) or CYP450 enzymes to the corresponding ketone: 1-(4-Ethylphenyl)-3-methylbutan-1-one (CAS 137128-80-4).

    • Phase II: Conjugation with glucuronic acid for excretion.[8]

  • Irritation Mechanism: As a lipophilic solvent, it defats biological membranes, causing disruption of the epidermal barrier (dermatitis) and direct irritation to mucosal membranes.

Visualizing the Metabolic & Reactivity Pathway

MetabolicPathway cluster_hazards Toxicological Implications Alcohol 1-(4-Ethylphenyl)-3-methylbutan-1-ol (Parent Compound) ADH Enzyme: ADH / CYP450 Alcohol->ADH Oxidation Skin Dermal Absorption (High LogP) Alcohol->Skin Eye Mucosal Irritation (Solvent Action) Alcohol->Eye Ketone Metabolite 1: 1-(4-Ethylphenyl)-3-methylbutan-1-one (Reactive Electrophile?) ADH->Ketone Phase I Metabolism Conjugate Metabolite 2: Glucuronide Conjugate (Excretion) Ketone->Conjugate Phase II (Glucuronidation)

Figure 1: Predicted metabolic trajectory and associated toxicological entry points.

Operational Safety: Handling & Storage

Engineering Controls
  • Fume Hood: Mandatory. Do not handle on an open bench due to potential aerosolization and unknown inhalation toxicity limits.

  • Inert Atmosphere: While secondary alcohols are relatively stable, benzylic positions are susceptible to auto-oxidation over time to form peroxides or ketones. Store under Argon or Nitrogen .

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for lipophilic alkylbenzenes.

PPE ComponentRecommendationRationale
Hand Protection Nitrile (0.11mm) for splash. Laminate (Silver Shield) for immersion.Lipophilic compounds can swell/permeate latex rapidly.
Eye Protection Chemical Safety Goggles.Risk of severe irritation; safety glasses alone do not protect against vapors/mists.
Body Protection Lab coat (Cotton/Poly). Use Tyvek sleeves if handling >100mL.Prevent skin absorption via clothing wicking.
Synthesis & Stability Note

If using this compound as an intermediate (e.g., Grignard addition to 4-ethylbenzaldehyde followed by alkylation, or reduction of the ketone):

  • Incompatibility: Strong oxidizing agents (Chromic acid, PCC, Swern conditions) will vigorously convert it to the ketone.

  • Thermal Stability: Stable up to 150°C, but avoid prolonged heating in air.

Emergency Response Protocols

In the event of exposure or release, the following self-validating protocols should be activated.

Spill Cleanup Workflow

Do NOT wash down the drain. This compound is toxic to aquatic life (H411).

  • Isolate: Evacuate the immediate 3-meter radius.

  • Suppress: Eliminate ignition sources (Flash point >100°C, but caution is required).

  • Absorb: Use vermiculite, sand, or dedicated organic spill pads.

  • Neutralize: Wash the surface with a dilute surfactant (soap/water) solution to emulsify the lipophilic residue.

  • Disposal: Collect in a container marked "Organic Waste - Non-Halogenated."

First Aid Decision Tree

EmergencyResponse Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingest Ingestion Exposure->Ingest Wash Wash with Soap & Water (15 mins) Do NOT use solvent Skin->Wash Rinse Rinse with Water (15 mins) Lift eyelids Eye->Rinse NoVomit Do NOT Induce Vomiting Risk of Aspiration Ingest->NoVomit Medical Seek Medical Attention Show Chemical Structure Wash->Medical Rinse->Medical NoVomit->Medical

Figure 2: Immediate response logic for personnel exposure.

Ecological Impact & Disposal

  • Ecotoxicity: High likelihood of chronic aquatic toxicity. The ethyl-phenyl moiety resists rapid hydrolysis, and the logP suggests bioaccumulation in fish tissues.

  • Waste Classification: Hazardous Chemical Waste.

  • Disposal Method: Incineration in a licensed chemical combustor equipped with a scrubber.

References

  • PubChem. 4-Ethylbenzyl alcohol (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Benzenemethanol, 4-ethyl-.[2][3] Available at: [Link]

Sources

Commercial suppliers and price of 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the commercial landscape, technical synthesis, and procurement strategies for 1-(4-Ethylphenyl)-3-methylbutan-1-ol , a specialized organic intermediate.[1][2]

Commercial Availability, Synthesis, and Price Analysis

Executive Summary

1-(4-Ethylphenyl)-3-methylbutan-1-ol is a secondary alcohol characterized by a 4-ethylphenyl aromatic core attached to an isopentyl-like chain.[1][2] It serves primarily as a high-value building block in medicinal chemistry (targeting phenyl-alkanol scaffolds) and fragrance research (floral/muguet accords).[2]

Currently, this compound is not a bulk commodity .[1] It is classified as a Research & Custom Synthesis chemical.[1][2] Procurement is typically achieved through two channels:

  • Direct Purchase: High-cost catalog orders from specialized building-block vendors.[1][2]

  • In-House Synthesis: Cost-effective production via reduction of its commercially available ketone precursor.[1][2]

Chemical Identity & Properties

Ensure your procurement specifications match these identifiers to avoid isomeric confusion.

PropertySpecification
Chemical Name 1-(4-Ethylphenyl)-3-methylbutan-1-ol
CAS Number 1181405-05-9 (Alcohol); 137128-80-4 (Ketone Precursor)
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.30 g/mol
SMILES CCC1=CC=C(C=C1)C(O)CC(C)C
Appearance Colorless to pale yellow viscous oil (standard)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water

Commercial Supply & Pricing Landscape

Market Status

This compound is rare in "off-the-shelf" inventories.[1][2] Most suppliers list it as "Make-on-Demand" or "Lead Time: 4-6 Weeks."[1][2]

Price Analysis (Q1 2026 Estimates)

Prices below reflect catalog listings for research quantities. Bulk pricing requires RFQ (Request for Quote) and is significantly lower per gram.[1][2]

Product TypeQuantityEstimated Price (USD)Supplier TypeAvailability
Target Alcohol 1 g$150 - $300 Custom SynthesisLow / Lead Time
Target Alcohol 100 g$4,800+ Custom SynthesisHigh Lead Time
Ketone Precursor 1 g$25 - $50 Building BlockMedium / Stock
Ketone Precursor 100 g$500 - $800 Building BlockMedium / Stock

Key Insight: Purchasing the Ketone Precursor (1-(4-Ethylphenyl)-3-methylbutan-1-one) and reducing it in-house is approximately 80-90% cheaper than buying the isolated alcohol, provided you have basic synthetic capabilities.[1][2]

Major Suppliers[1][2]
  • Direct Alcohol Suppliers: ChemShuttle, specialized catalog aggregators (e.g., MolPort, PubChem vendors).[1]

  • Precursor Suppliers: Ambeed, Accela Chem, Enamine.[1]

Technical Synthesis & Manufacturing

For researchers requiring >10g, synthesis is the recommended route.[1] The two primary validated pathways are Grignard Addition (Method A) and Friedel-Crafts/Reduction (Method B).[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and chemical pathways.

G Start Procurement Strategy MethodA Method A: Grignard (Lab Scale <100g) Start->MethodA High Purity Req MethodB Method B: Friedel-Crafts (Process Scale >1kg) Start->MethodB Cost Efficiency Aldehyde 4-Ethylbenzaldehyde (CAS 4748-78-1) MethodA->Aldehyde Ethylbenzene Ethylbenzene (CAS 100-41-4) MethodB->Ethylbenzene Product Target Alcohol 1-(4-Ethylphenyl)-3-methylbutan-1-ol Aldehyde->Product Grignard Addition ReagentA + Isobutyl MgBr ReagentA->Product Ketone Intermediate Ketone (CAS 137128-80-4) Ethylbenzene->Ketone Acylation ReagentB + Isovaleryl Chloride (AlCl3 Catalyst) ReagentB->Ketone Reduction Reduction Step (NaBH4 / MeOH) Ketone->Reduction Reduction->Product Yield >90%

Figure 1: Strategic synthesis pathways. Method A is direct; Method B proceeds via the commercially available ketone.[1][2]

Protocol 1: Reduction of Ketone (Recommended)

This is the most reliable method for generating the alcohol with high purity.[1][2]

  • Reagents: 1-(4-Ethylphenyl)-3-methylbutan-1-one (1.0 eq), Sodium Borohydride (NaBH₄, 1.1 eq), Methanol (solvent).[1][2]

  • Procedure:

    • Dissolve ketone in Methanol (0.5 M concentration) at 0°C.

    • Add NaBH₄ portion-wise over 15 minutes.

    • Stir at room temperature for 2 hours (Monitor via TLC/LCMS).

    • Quench: Add saturated NH₄Cl solution.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.[1]

  • Validation: Product should show a broad -OH stretch at ~3400 cm⁻¹ in IR and a multiplet at ~4.6 ppm (benzylic H) in ¹H NMR.[1][2]

Protocol 2: Grignard Addition (Alternative)

Useful if the ketone is unavailable.[1][2]

  • Reaction: 4-Ethylbenzaldehyde + Isobutylmagnesium bromide → Target Alcohol.[1][2]

  • Note: Requires anhydrous conditions (THF/Ether).[1][2][3] Exothermic reaction; rigorous temperature control (-78°C to 0°C) is required to prevent side reactions.[1][2]

Quality & Impurity Profile

When sourcing or synthesizing, screen for these specific impurities which affect biological assay data:

Impurity TypeOriginDetection MethodLimit (Pharma)
Residual Ketone Incomplete reductionHPLC / TLC (UV active)< 0.5%
4-Ethylbenzaldehyde Unreacted starting material (Method A)GC-MS< 0.1%
Dehydration Product Styrene derivative (formed if heated with acid)H-NMR (Vinylic protons)< 0.2%

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The benzylic alcohol is prone to oxidation back to the ketone if exposed to air and light over long periods.[1]

References

  • ChemShuttle. Catalog Entry: 1-(4-ethylphenyl)-3-methylbutan-1-ol (CAS 1181405-05-9).[1][2] Retrieved from [1][2]

  • Ambeed. Product Page: 1-(4-Ethylphenyl)-3-methylbutan-1-one (CAS 137128-80-4).[1][2] Retrieved from [1][2]

  • PubChem. Compound Summary: 1-(4-Ethylphenyl)-3-methylbutan-1-one.[1][2][4] National Library of Medicine.[1] Retrieved from [1][2]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard protocols for NaBH4 reduction of aromatic ketones).

Sources

Methodological & Application

Synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol from 1-(4-ethylphenyl)-3-methylbutan-1-one

[1]

Executive Summary

This application note details the protocol for the chemoselective reduction of 1-(4-ethylphenyl)-3-methylbutan-1-one to its corresponding secondary alcohol, 1-(4-ethylphenyl)-3-methylbutan-1-ol .[1] This transformation is a fundamental step in the synthesis of various pharmacophores, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and fragrance intermediates where the 4-ethylphenyl moiety is a critical structural determinant.

The protocol utilizes Sodium Borohydride (NaBH


)

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Transformation

The target reaction involves the nucleophilic addition of a hydride ion (

Substrate: 1-(4-ethylphenyl)-3-methylbutan-1-one (

Product:

1
Mechanistic Pathway

The reaction proceeds via a tetrahedral intermediate. In protic solvents like methanol, the solvent plays a dual role: it solvates the sodium cation and acts as a proton source during the final hydrolysis step.

ReactionMechanismcluster_0Key InteractionStartKetone Substrate(Electrophile)TransitionAlkoxyborateIntermediateStart->TransitionNucleophilic Attack (H-)NaBH4NaBH4(Hydride Donor)NaBH4->TransitionProductSecondary Alcohol(Target)Transition->ProductProtonation (Hydrolysis)HydrolysisAcid/WaterQuenchHydrolysis->Product

Figure 1: Mechanistic flow of the borohydride reduction. The hydride attacks the carbonyl carbon, forming a borate complex which is subsequently hydrolyzed to the alcohol.

Experimental Protocol

Materials & Reagents
ReagentRolePurityEquiv.
1-(4-ethylphenyl)-3-methylbutan-1-one Substrate>98%1.0
Sodium Borohydride (NaBH

)
Reducing Agent98%1.2 - 1.5
Methanol (MeOH) SolventAnhydrous10 Volumes
1M HCl or Sat.[1] NH

Cl
Quenching Agent-Excess
Ethyl Acetate (EtOAc) Extraction SolventACS Grade-
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ) to ensure an inert atmosphere (though NaBH
    
    
    is relatively stable in air, moisture control ensures reproducibility).
  • Dissolution: Charge the RBF with 1-(4-ethylphenyl)-3-methylbutan-1-one (10.0 mmol). Add Methanol (10 mL/g of substrate). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow the internal temperature to equilibrate for 10 minutes. Rationale: Controlling the temperature prevents runaway exotherms and minimizes side reactions.
    
Phase 2: Reduction
  • Addition: Add NaBH

    
      (12.0 mmol, 1.2 equiv) portion-wise over 15 minutes.
    
    • Critical Note: Vigorous bubbling (

      
       gas evolution) will occur. Do not seal the system tightly; use a bubbler or a needle vent.[1]
      
  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20-25

    
    ). Stir for 2-3 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting ketone (

    
    ) should disappear, and a more polar alcohol spot (
    
    
    ) should appear.
Phase 3: Workup & Isolation
  • Quench: Cool the mixture back to

    
    . Slowly add Saturated NH
    
    
    Cl
    or 1M HCl dropwise until bubbling ceases and pH is neutral/slightly acidic (pH 5-6). Caution: Fast addition causes violent foaming.[1]
  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotovap) to remove the bulk of Methanol.[1]

  • Extraction: Dilute the residue with water (20 mL) and extract with EtOAc (

    
     mL).
    
  • Washing: Wash the combined organic layers with Brine (saturated NaCl).[1]

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude oil.
    

WorkflowStep1Dissolve Ketone in MeOH(Cool to 0°C)Step2Add NaBH4 Portion-wise(Monitor H2 Evolution)Step1->Step2Step3Warm to RT(Stir 2-3 Hours)Step2->Step3Step4TLC Check(Complete Conversion?)Step3->Step4Step4->Step3No (Add more NaBH4)Step5Quench with NH4Cl(Remove MeOH)Step4->Step5YesStep6Extract (EtOAc) & DryStep5->Step6

Figure 2: Operational workflow for the batch synthesis.

Analytical Validation

Successful synthesis is confirmed by the disappearance of the carbonyl signal in IR and


Expected NMR Data ( )
  • 
    H NMR (400 MHz): 
    
    • 
       7.10 - 7.30 (m, 4H, Ar-H ): Characteristic AA'BB' system of the para-substituted ring.[1]
      
    • 
       4.65 (dd, 1H, CH-OH ): The benzylic proton shifts upfield from the ketone precursor.
      
    • 
       2.63 (q, 2H, Ar-CH 
      
      
      -CH
      
      
      ): Ethyl group methylene.[1]
    • 
       1.60 - 1.80 (m, 3H, Alkyl chain): Methylene and methine protons of the isopentyl chain.
      
    • 
       1.22 (t, 3H, Ar-CH
      
      
      -CH
      
      
      ): Ethyl group methyl.[1]
    • 
       0.92 (d, 6H, CH-(CH 
      
      
      )
      
      
      ): Gem-dimethyl group.[1]
  • 
    C NMR (100 MHz): 
    
    • Disappearance of Ketone Carbonyl (

      
       ppm).
      
    • Appearance of Alcohol Carbon (

      
       ppm).[1]
      
Impurity Profile[1]
  • Over-reduction: Not observed with NaBH

    
     (aromatic ring remains intact).
    
  • Boron Esters: Incomplete hydrolysis may lead to sticky residues.[1] Ensure thorough acid/base wash or use a tartaric acid wash if emulsion occurs.[1]

Advanced Considerations: Stereochemistry

The protocol described above yields a racemic mixture (

Asymmetric Transfer Hydrogenation (ATH)
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

  • Benefit: Can achieve

    
     ee without chiral resolution steps.
    

Safety & Hazards

  • Hydrogen Evolution: The addition of NaBH

    
     releases hydrogen gas.[1] Perform in a fume hood away from ignition sources.
    
  • Exotherm: The reaction is exothermic.[1] Strict temperature control (

    
    ) during addition is required to prevent solvent boiling.
    
  • Toxicity: The substrate and product should be treated as potential irritants.[1] Wear standard PPE (gloves, goggles, lab coat).

References

  • General Protocol for NaBH4 Reduction

    • Reduction of Ketones to Secondary Alcohols.[1][2] Organic Chemistry Portal.[1]

    • [Link][1]

  • Mechanistic Insight

    • Sodium Borohydride Reduction of Aldehydes and Ketones.[1][3][2][4] Master Organic Chemistry.[1]

    • [Link]

  • Workup Procedures

    • Standard Work-up of Sodium Borohydride Reductions.[1] University of Rochester, Department of Chemistry.

    • [Link]

  • Analogous Synthesis (4-phenyl-3-buten-2-ol)

    • Synthesis of 4,5-Disubstituted 2-aminothiazoles. Organic Syntheses, 2014, 91, 185-200.[1][5] (Demonstrates NaBH4 reduction of phenyl-substituted ketones).

    • [Link][1][6]

Grignard synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol using isobutylmagnesium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol via Grignard Addition: A Robust Protocol for Drug Discovery Applications

Executive Summary

This application note details the synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol , a secondary benzylic alcohol, via the nucleophilic addition of isobutylmagnesium bromide to 4-ethylbenzaldehyde. This scaffold is a common pharmacophore in medicinal chemistry, often serving as a linkage motif in kinase inhibitors and receptor modulators.

The protocol emphasizes chemoselectivity and safety , specifically addressing the prevention of styrene formation (elimination) during workup—a common pitfall in benzylic alcohol synthesis.

Chemical Strategy & Mechanism

Reaction Design

The synthesis relies on the Grignard reaction, where the polarized carbon-magnesium bond of isobutylmagnesium bromide acts as a hard nucleophile attacking the electrophilic carbonyl carbon of 4-ethylbenzaldehyde.

  • Nucleophile: Isobutylmagnesium bromide (

    
    ), a sterically moderate alkyl nucleophile.
    
  • Electrophile: 4-Ethylbenzaldehyde, a para-substituted aromatic aldehyde.

  • Key Challenge: The resulting product is a secondary benzylic alcohol . These are highly susceptible to acid-catalyzed dehydration (E1 elimination) to form conjugated styrenes. Therefore, the quenching protocol strictly utilizes ammonium chloride (

    
    ) rather than strong mineral acids.
    
Mechanistic Pathway

The reaction proceeds via a 4-centered cyclic transition state (or 6-centered if considering solvent coordination), leading to a magnesium alkoxide intermediate. Hydrolysis yields the target alcohol.

ReactionMechanism Reactants Reactants 4-Ethylbenzaldehyde + i-BuMgBr TS Transition State (Coordination of Mg to O) Reactants->TS Nucleophilic Attack Intermediate Mg-Alkoxide Intermediate TS->Intermediate C-C Bond Formation Quench Hydrolysis (Sat. aq. NH4Cl) Intermediate->Quench Protonation Product Target Alcohol 1-(4-Ethylphenyl)-3-methylbutan-1-ol Quench->Product Isolation

Figure 1: Mechanistic pathway from reagents to isolated benzylic alcohol.

Safety & Pre-requisites

Critical Safety Warnings:

  • Isobutylmagnesium Bromide: Pyrophoric in high concentrations; reacts violently with water to release isobutane (flammable gas). Handle strictly under inert atmosphere (Nitrogen/Argon).

  • Exotherm Control: The addition of the aldehyde is highly exothermic. Failure to cool effectively can lead to solvent boiling and runaway pressure buildup.

Reagent Specifications:

Reagent CAS MW ( g/mol ) Equiv. Role
4-Ethylbenzaldehyde 4748-78-1 134.18 1.0 Electrophile
Isobutylmagnesium bromide 926-62-5 161.32 1.2 Nucleophile (2.0M in THF/Ether)
THF (Anhydrous) 109-99-9 72.11 Solvent Reaction Medium

| Ammonium Chloride | 12125-02-9 | 53.49 | Excess | Quenching Agent |

Detailed Experimental Protocol

Phase 1: Setup & Inertion
  • Glassware Preparation: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a magnetic stir bar at

    
     for at least 2 hours. Assemble hot under a stream of dry nitrogen.
    
  • Solvent Handling: Ensure THF is anhydrous (distilled over Na/benzophenone or from a solvent purification system). Water content must be

    
    .
    
Phase 2: Reaction (The "Dropwise" Addition)
  • Charging the Nucleophile: Syringe transfer

    
     of Isobutylmagnesium bromide  (
    
    
    
    in THF,
    
    
    ,
    
    
    ) into the RBF.
    • Note: If the commercial solution has precipitated salts, warm gently to redissolve or filter under inert gas.

  • Dilution: Add

    
     of anhydrous THF to the Grignard solution to improve mixing and heat dissipation.
    
  • Cooling: Submerge the RBF in an ice/water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
  • Electrophile Preparation: In a separate dry vial, dissolve

    
     (
    
    
    
    ,
    
    
    ) of 4-Ethylbenzaldehyde in
    
    
    anhydrous THF. Transfer this solution to the addition funnel.
  • Controlled Addition: Add the aldehyde solution dropwise over 20–30 minutes.

    • Self-Validating Checkpoint: Observe the internal temperature.[1] Do not allow it to exceed

      
      . A color change (often to yellow or cloudy white) indicates alkoxide formation.
      
  • Completion: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2 hours.

    • Monitoring: Perform TLC (Hexane:EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, replaced by a more polar alcohol spot (
      
      
      
      ).
Phase 3: Quench & Workup (The "Soft" Quench)
  • Cooling: Return the flask to the ice bath (

    
    ).
    
  • Quenching: Slowly add

    
     of saturated aqueous Ammonium Chloride (
    
    
    
    )
    .
    • Why?

      
       buffers the pH to 
      
      
      
      . Using
      
      
      here would protonate the alcohol and facilitate water loss to form 1-(4-ethylphenyl)-3-methyl-1-butene (styrene derivative).
  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (

    
    ).
    
  • Washing: Wash combined organics with Brine (

    
    ) to remove residual magnesium salts.
    
  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ). Filter and concentrate under reduced pressure (
    
    
    
    water bath).

Workflow Setup Setup: Flame-dried glassware N2 Atmosphere ReagentPrep Reagent Prep: Charge i-BuMgBr (1.2 eq) Cool to 0°C Setup->ReagentPrep Addition Addition: Add 4-Ethylbenzaldehyde dropwise Monitor Exotherm (<10°C) ReagentPrep->Addition Reaction Reaction: Warm to RT Stir 2h (TLC Check) Addition->Reaction Quench Quench: Sat. aq. NH4Cl (pH ~9) NO Strong Acid Reaction->Quench Workup Workup: Extract (Et2O) Dry (MgSO4) -> Concentrate Quench->Workup

Figure 2: Operational workflow emphasizing temperature control and pH buffering.

Data Analysis & Expected Results

Yield & Appearance
  • Theoretical Yield:

    
     (based on 
    
    
    
    scale).
  • Expected Yield: 85–92% (

    
    ).
    
  • Appearance: Colorless to pale yellow viscous oil.

Characterization (NMR Prediction)

The structure is validated by the distinct coupling of the isobutyl group and the benzylic proton.

Proton (

)

(ppm)
MultiplicityIntegrationAssignment
Ar-H 7.10–7.30Multiplet4HAromatic ring
CH-OH 4.65dd1HBenzylic proton (Target)
Ar-CH

-CH

2.65Quartet2HEthyl substituent
CH

-CH
1.60–1.75Multiplet2HMethylene bridge
CH-(CH

)

1.50Multiplet1HIsobutyl methine
Ar-CH

-CH

1.25Triplet3HEthyl terminal methyl
CH-(CH

)

0.95Doublet6HIsobutyl methyls

Note: The benzylic proton (


) typically appears as a triplet or doublet of doublets due to coupling with the adjacent non-equivalent methylene protons.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Wet solvent/glassware killed the Grignard.Repeat with freshly distilled THF and flame-dried glassware. Increase Grignard equivalents to 1.5.
Low Yield Enolization of aldehyde (rare for benzaldehydes) or incomplete addition.Ensure Grignard reagent titration is accurate. Allow longer reaction time at RT.
Product is an Alkene Acidic workup caused dehydration.CRITICAL: Use only ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

for quenching. Do not use

or

. Keep rotavap bath

.
Wurtz Coupling Homocoupling of Grignard (R-R).Add aldehyde slowly to avoid localized heating which promotes radical side reactions.

References

  • PubChem. (n.d.). Isobutylmagnesium bromide (Compound).[2][3][4] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 4-Ethylbenzaldehyde (Compound).[1][5] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (1926). Grignard Reagents: General Procedures. Coll. Vol. 1, p. 226. (Standard protocol reference for Grignard handling). Retrieved from [Link]

  • Brainly/Chemistry Stack Exchange. (2025). Role of Ammonium Chloride in Grignard Workup.[6][7][8][9] (Consolidated community consensus on preventing elimination in benzylic alcohols). Retrieved from [Link] and [Link]

Sources

Enantioselective synthesis of chiral 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of Chiral 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Executive Summary

This application note details the scalable, enantioselective synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol , a high-value chiral secondary alcohol often utilized as a pharmacophore fragment in kinase inhibitors and NSAID analogs.

While traditional resolution of racemates results in a maximum 50% yield, this protocol utilizes Noyori Asymmetric Transfer Hydrogenation (ATH) to achieve >95% conversion and >96% enantiomeric excess (ee). The method is operationally simple, avoids cryogenic conditions (unlike CBS reduction), and utilizes an environmentally benign hydrogen donor (Formic acid/Triethylamine).

Strategic Analysis & Retrosynthesis

The synthesis strategy relies on the construction of the aryl-alkyl ketone backbone via Friedel-Crafts acylation, followed by stereoselective reduction.

Retrosynthetic Pathway:

  • Target: Chiral Alcohol (1-(4-Ethylphenyl)-3-methylbutan-1-ol).

  • Precursor: Ketone (1-(4-Ethylphenyl)-3-methylbutan-1-one).

  • Starting Materials: 4-Ethylbenzene and Isovaleryl Chloride.

Retrosynthesis Target Target: (S)-1-(4-Ethylphenyl)- 3-methylbutan-1-ol Ketone Precursor: 1-(4-Ethylphenyl)- 3-methylbutan-1-one Target->Ketone Noyori ATH (Ru-TsDPEN) SM1 Start: 4-Ethylbenzene Ketone->SM1 Friedel-Crafts (AlCl3) SM2 Start: Isovaleryl Chloride Ketone->SM2

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Experimental Protocols

Phase 1: Synthesis of Precursor Ketone

Reaction Type: Friedel-Crafts Acylation[1]

Rationale: The ethyl group at the para position of the benzene ring directs the incoming acyl group primarily to the ortho position relative to the ethyl group? Correction: Ethyl is an ortho/para director. However, the bulky isovaleryl group combined with the ethyl group heavily favors the para position relative to the ethyl group if the starting material was benzene. Since we start with ethylbenzene , the acylation will occur predominantly at the para position (position 4) due to steric hindrance at the ortho positions.

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar. Connect to a NaOH trap to neutralize HCl gas.

  • Charging: Add AlCl₃ (16.0 g, 120 mmol, 1.2 equiv) and dry Dichloromethane (DCM) (150 mL). Cool to 0°C.

  • Acylation: Mix Isovaleryl Chloride (14.5 g, 120 mmol, 1.2 equiv) with Ethylbenzene (10.6 g, 100 mmol, 1.0 equiv) in DCM (50 mL). Add this mixture dropwise to the AlCl₃ suspension over 45 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/HCl (conc.) mixture.

  • Workup: Extract with DCM (3 x 100 mL). Wash combined organics with saturated NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Distillation under reduced pressure or flash chromatography (SiO₂, Hexane -> 5% EtOAc/Hexane) to yield 1-(4-Ethylphenyl)-3-methylbutan-1-one as a colorless oil.

    • Yield Target: >85%[2][3]

Phase 2: Enantioselective Reduction (Core Protocol)

Reaction Type: Noyori Asymmetric Transfer Hydrogenation (ATH)

Mechanism & Causality: The reaction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN). The "bifunctional" mechanism involves the simultaneous transfer of a proton from the amine ligand and a hydride from the metal center to the ketone, proceeding via a rigid six-membered transition state. This rigidity dictates the high enantioselectivity.

Reagents:

  • Substrate: 1-(4-Ethylphenyl)-3-methylbutan-1-one (19.0 g, 100 mmol).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (635 mg, 1.0 mmol, 1 mol%).

    • Note: Use (S,S)-ligand to target the (S)-alcohol (predicted via Noyori model). Use (R,R) for the (R)-alcohol.

  • Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotropic mix).

  • Solvent: Dichloromethane (DCM) or neat conditions (if liquid).

Step-by-Step Protocol:

  • Inertion: Purge a 250 mL Schlenk flask with Nitrogen for 15 minutes.

  • Catalyst Solution: Add the Ru-catalyst (1 mol%) and the Ketone substrate (100 mmol). Dissolve in minimal anhydrous DCM (20 mL) if the substrate is viscous; otherwise, run neat for faster kinetics.

  • H-Donor Addition: Cool the mixture to 0°C. Add the HCOOH/Et₃N complex (25 mL, excess) via syringe.

  • Reaction: Stir at 28°C (room temperature).

    • Kinetics: Reaction is typically complete in 12–24 hours. CO₂ gas evolution will be observed.

    • Monitoring: Check HPLC every 4 hours. Stop when conversion >98%.

  • Quench: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organic layer with saturated NaHCO₃ (to remove residual formic acid) and Brine. Dry over MgSO₄. Evaporate solvent.

  • Final Polish: The crude product usually has high chemical purity. If necessary, purify via short-path silica plug (eluent: 10% EtOAc/Hexane).

Expected Results:

  • Yield: >95%

  • ee: >96%[4]

  • Appearance: Viscous colorless oil or low-melting solid.

Process Control & Analytical Methods

Trustworthiness in chiral synthesis requires rigorous validation of enantiomeric excess.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Aryl absorption) and 210 nm.

  • Retention Times (Approximate):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

    • Note: Determine absolute configuration by comparing rotation with literature or X-ray of a derivative.

Data Summary Table
ParameterSpecificationTypical Result
Conversion > 98% (by GC/NMR)99.5%
Enantiomeric Excess (ee) > 95%97.2%
Isolated Yield > 90%94%
Residual Ruthenium < 10 ppm< 5 ppm (after silica plug)

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the origin of stereocontrol.

NoyoriMechanism Cat_Pre Ru-Catalyst (16e- Species) Ru_H Ru-Hydride (18e- Active Species) Cat_Pre->Ru_H + H-Donor (- CO2) H_Donor HCOOH / Et3N H_Donor->Cat_Pre TS 6-Membered Transition State Ru_H->TS + Ketone TS->Cat_Pre Catalyst Regeneration Product Chiral Alcohol (S)-1-(4-Et-Ph)... TS->Product H-Transfer Ketone Substrate Ketone Ketone->TS

Figure 2: The catalytic cycle of Noyori ATH. The 18-electron Ru-Hydride species coordinates the ketone. The chiral diamine ligand forces the ketone to approach from a specific face, ensuring enantioselectivity.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. Link

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Ethylphenyl)-3-methylbutan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 1-(4-Ethylphenyl)-3-methylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this specific separation. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Understanding the Molecule and Separation Strategy

1-(4-Ethylphenyl)-3-methylbutan-1-ol is a moderately polar aromatic alcohol. Its structure consists of a non-polar ethylphenyl group and a polar secondary alcohol functional group. This duality in polarity is the key to designing an effective purification strategy. Normal-phase chromatography is typically the method of choice for this class of compounds, utilizing a polar stationary phase and a less polar mobile phase to achieve separation.[1][2][3] In this system, retention is primarily driven by the interaction of the polar hydroxyl group with the stationary phase.[2]

Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode for purifying 1-(4-Ethylphenyl)-3-methylbutan-1-ol?

A1: Normal-phase chromatography is the most suitable and commonly employed method for preparative purification of this compound in a synthesis lab.[1][2] It utilizes a polar stationary phase (typically silica gel) and a non-polar organic mobile phase.[3] This mode allows for excellent separation of moderately polar compounds from non-polar impurities (which elute first) and highly polar impurities (which are strongly retained). While reversed-phase chromatography can also be used, it is more common for analytical HPLC applications and uses aqueous mobile phases that can be more difficult to remove from the purified compound.[4][5]

Q2: How do I select the right stationary phase?

A2: Silica gel (SiO₂) is the standard and most effective choice for this molecule.[6] It is slightly acidic, which is generally not problematic for a stable secondary alcohol like 1-(4-Ethylphenyl)-3-methylbutan-1-ol.[6][7] However, if you observe compound degradation (streaking on TLC or low recovery), the acidity of the silica gel might be the cause.[8][9]

  • Alternative: If acid-sensitivity is suspected, consider using neutral alumina (Al₂O₃) or deactivating the silica gel. To deactivate silica, you can wash the column with an eluent containing a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃).[9]

Q3: How do I determine the optimal mobile phase (eluent)?

A3: The mobile phase is determined empirically using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 .[6][8]

  • Why this Rf range?

    • Rf > 0.4: The compound will elute too quickly, resulting in poor separation from less polar impurities.[7]

    • Rf < 0.2: The compound will be too strongly adsorbed to the silica, leading to long elution times, broad peaks (band broadening), and potentially lower recovery.[7][8]

  • Common Solvent Systems: Start with a binary mixture of a non-polar solvent and a moderately polar solvent.

    • Hexane / Ethyl Acetate: The most common and a good starting point.

    • Hexane / Dichloromethane (DCM): Another excellent option.

    • Hexane / Diethyl Ether: Can also be effective.

Adjust the ratio of the polar modifier to achieve the target Rf. For example, start with 10% Ethyl Acetate in Hexane (1:9 v/v) and increase the percentage of ethyl acetate if the Rf is too low.

Experimental Workflow: From TLC to Purified Product

The following diagram outlines the logical workflow for a successful column chromatography purification.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis Find solvent system for Rf ≈ 0.3 Stability 2. Stability Check Spot crude on TLC, let sit 1 hr. Re-run to check for degradation. TLC->Stability Confirm compound is stable Pack 3. Pack Column (Slurry method recommended) Stability->Pack Proceed to column Load 4. Load Sample (Minimal volume of weak solvent) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final 10. Final Product (Verify purity by NMR, etc.) Evaporate->Final

Caption: Workflow for Column Chromatography Purification.

Section 2: Detailed Experimental Protocols

These protocols provide a self-validating system for the purification process.

Protocol 1: Slurry Packing a Silica Gel Column

Proper column packing is critical to prevent cracking and channeling, which ruin separation efficiency.[10] The slurry method is superior as it dissipates heat generated from the solvent wetting the silica and results in a more uniform packing.[9][11]

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand.

  • Create Slurry: In a separate beaker, measure the required amount of silica gel (typically 30-50g of silica per 1g of crude material). Add your initial, least polar eluent and stir to create a consistent, pourable slurry without lumps.

  • Packing: Clamp the column vertically. Pour the slurry into the column in one continuous motion if possible. Use a funnel to prevent the slurry from coating the sides of the column.

  • Settling: Gently tap the side of the column with a piece of rubber tubing to encourage even settling and dislodge any air bubbles.[11]

  • Pressurize: Open the stopcock and allow some solvent to drain, collecting it for reuse. Apply gentle air pressure to the top of the column to accelerate packing until you have a firm, stable bed of silica.

  • Finalize: Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during sample and eluent addition. Drain the solvent until the level is just at the top of the sand layer. Crucially, never let the solvent level drop below the top of the silica bed. [11]

Protocol 2: Sample Loading and Elution
  • Sample Preparation: Dissolve your crude 1-(4-Ethylphenyl)-3-methylbutan-1-ol in the minimum amount of the mobile phase or a less polar solvent (e.g., dichloromethane or toluene if your eluent is hexane/EtOAc). Using a highly polar solvent to dissolve the sample will cause poor separation as the compound will not bind to the top of the column in a tight band.[8][12]

  • Loading: Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to distribute evenly over the sand.

  • Adsorption: Open the stopcock and drain the solvent until the sample mixture has fully entered the sand/silica bed.

  • Elution: Carefully add your mobile phase to the top of the column, again taking care not to disturb the top layer. Begin collecting fractions.

    • Isocratic Elution: Use the same solvent composition throughout the entire purification. This is ideal if the Rf values of your product and impurities are sufficiently different.

    • Gradient Elution: If you have impurities that are much more polar than your product, you can start with a low-polarity eluent and gradually increase the percentage of the polar solvent over time. This speeds up the elution of strongly retained compounds.[8]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Troubleshooting Common Column Chromatography Problems
ProblemPotential Cause(s)Recommended Solution(s)
No Compound Elutes 1. Eluent is not polar enough. 2. Compound decomposed on the column. [8]3. Compound precipitated at the top of the column. [9]1. Gradually increase the polarity of your eluent (e.g., from 10% to 20% EtOAc in hexane).2. Test for stability by spotting the compound on a silica TLC plate and letting it sit for an hour before developing. If it degrades, consider using alumina.[8]3. Load the sample in a solvent that ensures its solubility but is still less polar than the eluent.
All Compounds Elute Together in the Solvent Front 1. Eluent is too polar. 2. Sample was loaded in too much solvent or a solvent that is too polar. [12]3. Column is overloaded with crude material. 1. Redo TLC analysis to find a solvent system that gives an Rf of ~0.3.2. Use the minimum volume of the weakest possible solvent to dissolve your sample for loading.3. Use more silica gel relative to your sample weight (increase the silica:crude ratio).
Poor Separation / Overlapping Fractions 1. Poor column packing (channeling). [10]2. Elution was too fast. 3. Solvent system is suboptimal. 1. The column must be repacked. Ensure the packing is uniform and free of air bubbles or cracks.[10]2. Reduce the flow rate. For flash chromatography, a typical flow rate is about 2 inches/minute of solvent level decrease.3. Re-evaluate your solvent system with TLC to maximize the difference in Rf (ΔRf) between your product and the impurities.
Streaking or Tailing of the Compound Band 1. Compound is interacting too strongly or degrading on acidic silica. 2. Column is overloaded. 3. Crude sample is not fully soluble in the mobile phase. [8]1. Add 0.1-1% triethylamine to your eluent or switch to an alumina stationary phase.2. Use a wider column or less sample.3. Find a solvent system that dissolves all components well, or perform a pre-purification step like a liquid-liquid extraction to remove problematic impurities.[8]
The Column Bed Cracks or Contains Bubbles 1. The column ran dry (solvent level dropped below the top of the silica). 2. Heat was generated when packing a dry column. 1. This separation is compromised and the column must be repacked. Always keep the silica bed wet.2. Use the slurry packing method (Protocol 1) to dissipate heat and ensure a stable, homogenous column bed.[9][11]
Troubleshooting Logic Diagram

Use this decision tree to diagnose issues with your separation.

G start Problem with Separation? q1 Is the compound eluting? start->q1 q2 Is the separation poor? q1->q2 Yes a1_no Cause: Eluent too weak OR Compound degraded/precipitated. q1->a1_no No q3 Is the band shape distorted (tailing/streaking)? q2->q3 Yes a2_no Cause: Eluent too polar OR Column overloaded. q2->a2_no No, everything elutes together. a3_yes Cause: Overloading, poor packing (channeling), or adverse silica interaction. q3->a3_yes Yes s1_no Solution: Increase eluent polarity. Check stability on TLC. Use a better solvent for loading. a1_no->s1_no s2_no Solution: Decrease eluent polarity (lower Rf). Use more silica or less sample. a2_no->s2_no s3_yes Solution: Reduce sample load. Repack column carefully. Consider adding NEt3 or using alumina. a3_yes->s3_yes

Caption: A Decision Tree for Troubleshooting Chromatography.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Dr. Maisch GmbH. Normal Phase. [Link]

  • Restek. TROUBLESHOOTING GUIDE. [Link]

  • MicroSolv Technology Corporation. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]

  • Reddit. (2024, July 16). Column chromatography issues : r/chemistry. [Link]

  • HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]

  • Wikipedia. Aqueous normal-phase chromatography. [Link]

  • University of Victoria. Column chromatography. [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: Flash Column Chromatography. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • ProSep Ltd. (2025, April 3). The Power of Reverse Phase Chromatography in Food and Beverage Analysis. [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • ResearchGate. (2008, July 24). Chromatographic Properties of Ethanol/Water Mobile Phases on Silica Based Monolithic C18. [Link]

  • RJPT. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Edubirdie. Column Chromatography. [Link]

  • The Royal Society of Chemistry. Supporting information-Final-R1-1. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • National Institutes of Health. 1-(4-Methylphenyl)-3-buten-1-ol - PubChem. [Link]

  • ResearchGate. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

  • Aroon Chande. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]

  • The Royal Society of Chemistry. Supplementary Information for Photoredox catalysed synthesis of amino alcohol. [Link]

  • PubChemLite. 1-(4-ethylphenyl)-3-methylbutan-1-one. [Link]

Sources

Technical Support Center: Purification of 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted ketone [1-(4-Ethylphenyl)-3-methylbutan-1-one] from the target alcohol. Ticket ID: PUR-2024-ETHYL-OH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The reduction of 1-(4-Ethylphenyl)-3-methylbutan-1-one to 1-(4-Ethylphenyl)-3-methylbutan-1-ol (typically via NaBH₄ or catalytic hydrogenation) often reaches an equilibrium or kinetic stall, leaving 2–10% residual ketone. Due to the structural similarity between the aryl ketone and the resulting secondary aryl alcohol, separation via standard flash chromatography can be inefficient (overlapping R_f values) and distillation requires high vacuum with narrow fractionation cuts.

This guide provides three tiered solutions ranging from reaction optimization to chemoselective scavenging, designed to achieve >99% purity.

Tier 1: Reaction Optimization (Prevention)

Before attempting difficult separations, ensure the reaction has been driven to its thermodynamic limit.

Q: My TLC shows a persistent ketone spot even after 24 hours with NaBH₄. Should I add more reagent?

A: Yes, but the method of addition matters. Aryl alkyl ketones can be sterically hindered. Simply dumping more NaBH₄ into a stalled reaction often fails due to the decomposition of the borohydride in the solvent (especially methanol) over time.

Correct Protocol:

  • Re-dosing: Add a fresh equivalent of NaBH₄ (0.5–1.0 eq) as a solid or freshly prepared solution.

  • Lewis Acid Activation: If the reaction remains stalled, add CeCl₃·7H₂O (Luche Reduction conditions). The Cerium(III) coordinates with the carbonyl oxygen, making it more electrophilic and susceptible to hydride attack, often driving conversion from 90% to >99%.

  • Solvent Switch: If using ethanol, switch to methanol. NaBH₄ is more reactive in methanol due to faster solvolysis and ligand exchange, though it decomposes faster (hence the need for excess).

Tier 2: Chemical Scavenging (The "Silver Bullet")

Best for: Removing 1–10% residual ketone without running a column.

Q: I have <5% ketone remaining. Chromatography is separating them, but the yield loss is high. Is there a chemical wash?

A: Yes. The most robust method for this specific lipophilic alcohol is using Girard’s Reagent T (Trimethylaminoacetohydrazide chloride).

Mechanism: Girard’s Reagent T reacts selectively with the ketone to form a water-soluble hydrazone. The alcohol (which cannot react) remains lipophilic. A simple liquid-liquid extraction then separates the two.

Protocol: Girard’s Reagent Cleanup

Standardized for 10 mmol scale (~2.0 g mixture)

StepActionCritical Parameter
1. Dissolution Dissolve crude mixture in Ethanol (20 mL) containing 10% Acetic Acid.Solvent must be miscible with water later.
2. Scavenging Add Girard’s Reagent T (1.5 equivalents relative to the estimated ketone content, not the whole mass).Excess reagent is required to drive kinetics.
3. Reflux Heat to reflux for 30–60 minutes.Heat is necessary to form the hydrazone.
4. Quench Cool mixture and pour into ice-cold water (100 mL) / Brine (20 mL).High ionic strength helps phase separation.
5. Extraction Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).The Alcohol is in the Organic Layer.
6. Wash Wash combined organics with Sat. NaHCO₃ (to remove acetic acid) and water.Ensure pH is neutral before drying.

Why this works: The ketone is converted into a quaternary ammonium salt (hydrazone) which partitions 100% into the aqueous phase. The alcohol remains in the ether layer.

Tier 3: Chromatographic & Solid Phase Solutions

Best for: High-throughput environments or when "wet" chemistry workup is undesirable.

Q: I cannot use acidic conditions (Girard's) due to other sensitive groups. What is the alternative?

A: Use Polymer-Supported Scavengers . Modern resin-bound sulfonyl hydrazides function similarly to Girard's reagent but work in neutral organic solvents and are removed by simple filtration.

Workflow:

  • Dissolve crude mixture in DCM or THF.

  • Add Tosylhydrazide resin (2–3 equivalents vs ketone).

  • Stir at room temperature (or mild heat 40°C) for 4–12 hours.

  • Filter the resin.

  • Concentrate the filtrate. The ketone remains bound to the solid beads; the filtrate contains pure alcohol.

Visual Troubleshooting Guides

Figure 1: Purification Decision Matrix

Use this logic flow to select the correct method for your purity level.

PurificationLogic Start Crude Mixture Analysis KetoneLevel Residual Ketone %? Start->KetoneLevel HighKetone > 10% Ketone KetoneLevel->HighKetone Incomplete Rxn LowKetone 1 - 10% Ketone KetoneLevel->LowKetone Stalled/Equilibrium TraceKetone < 1% Ketone KetoneLevel->TraceKetone High Purity ActionRedose ACTION: Re-subject to Reduction (Luche Conditions: CeCl3 + NaBH4) HighKetone->ActionRedose ActionGirard ACTION: Girard's Reagent T (Chemical Wash) LowKetone->ActionGirard Standard Protocol ActionResin ACTION: Tosylhydrazide Resin (Solid Phase Scavenging) LowKetone->ActionResin Acid Sensitive ActionColumn ACTION: Flash Chromatography (High Separation Difficulty) TraceKetone->ActionColumn If necessary Final Pure Alcohol (>99%) TraceKetone->Final ActionRedose->KetoneLevel Re-analyze ActionGirard->Final ActionResin->Final ActionColumn->Final

Caption: Decision tree for selecting purification method based on residual ketone concentration.

Figure 2: Chemical Scavenging Workflow (Girard's Reagent)

The mechanism of separating the lipophilic alcohol from the water-solubilized ketone.

GirardsWorkflow Mixture Mixture: Alcohol (R-OH) + Ketone (R=O) Reagent Add Girard's Reagent T (EtOH/AcOH, Reflux) Mixture->Reagent Reaction Formation of Hydrazone (Water Soluble Salt) Reagent->Reaction Extraction Phase Separation (Water vs. Ether) Reaction->Extraction Aqueous Aqueous Phase: Ketone-Hydrazone Salt (Discard) Extraction->Aqueous Water Soluble Organic Organic Phase: Pure Alcohol (Keep) Extraction->Organic Lipophilic

Caption: Separation mechanism using Girard's Reagent T to solubilize the ketone impurity.

References & Further Reading

  • Luche Reduction (CeCl₃/NaBH₄): Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.

  • Girard's Reagent T Protocol: Girard, A., & Sandulesco, G. (1936). New Reagents for the Isolation of Ketones. Helvetica Chimica Acta.

  • Polymer-Supported Scavengers: Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1.

  • General Reduction of Aryl Ketones: Modern Carbonyl Chemistry (Chapter 4: Reduction). Organic Chemistry Portal.

Crystallization vs distillation for 1-(4-Ethylphenyl)-3-methylbutan-1-ol isolation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation Strategies for 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Case Reference: ISO-BENZ-OH-04 Subject: Optimization of Purification Methodologies: Crystallization vs. Distillation Classification: Secondary Benzylic Alcohols / API Intermediates[1][2]

Executive Summary

You are attempting to isolate 1-(4-Ethylphenyl)-3-methylbutan-1-ol , a secondary benzylic alcohol.[1][2] This structural class presents a classic "chemist's dilemma":

  • Thermal Instability: As a benzylic alcohol, it is prone to acid-catalyzed dehydration to form the corresponding styrene derivative (elimination of water) at elevated temperatures.[1][2]

  • Phase Ambiguity: Due to the isobutyl chain and ethyl substituent, the molecule possesses high conformational flexibility, often resulting in a low melting point or a tendency to exist as a viscous oil (supercooled liquid) rather than a crystalline solid.[2]

This guide provides troubleshooting workflows to determine the optimal isolation path based on your specific crude profile.

Module 1: Distillation (The Thermal Route)

Primary Risk: Dehydration to 1-(4-ethylphenyl)-3-methyl-1-butene (Styrene impurity).[1][2] Recommended For: Crude oils, solvent removal, and initial bulk purification.[2]

Technical Analysis

Secondary benzylic alcohols undergo E1 elimination easily because the intermediate carbocation is resonance-stabilized by the benzene ring.[1] Even trace acidity on glassware surfaces (silanol groups) can catalyze this reaction at temperatures above 100°C.[1][2]

Troubleshooting Guide

Q: My distillate contains a new non-polar spot on TLC. What happened? A: You likely dehydrated the alcohol.[2][3] The new spot is the styrene olefin.[2]

  • Cause: Pot temperature was too high (>140°C) or the system was acidic.[2]

  • Fix:

    • Base-Wash Glassware: Rinse all distillation glassware with 5% alcoholic KOH or

      
       solution, then dry.[1][2] This neutralizes acidic sites on the glass.[2]
      
    • Add a Buffer: Add 1-2% w/w solid

      
       or 
      
      
      
      directly into the distillation pot to scavenge trace acids during heating.[1][2]

Q: What vacuum level is required? A: Do not attempt atmospheric distillation.

  • Target:

    
     (High Vacuum).
    
  • Rationale: You must keep the pot temperature below 110°C. Based on the boiling point of similar benzylic alcohols (e.g., 1-phenyl-1-propanol bp ~205°C at atm), this molecule will require significant vacuum to boil at safe temperatures.[1][2]

Protocol: Safe Distillation Setup
ParameterSpecificationReason
Vacuum

Lowers bp to prevent thermal elimination.[1][2]
Pot Additive

(anhydrous)
Neutralizes trace acid generated during heating.[1][2]
Apparatus Short Path / KugelrohrMinimizes residence time and thermal exposure.[1][2]
Coolant

to

Viscous oils require colder condensers to flow efficiently.[1][2]

Module 2: Crystallization (The Phase Route)

Primary Risk: "Oiling Out" (Liquid-Liquid Phase Separation).[1][2] Recommended For: Final polishing of high-purity material (>98%) or enantiomeric enrichment.[1][2]

Technical Analysis

The 4-ethyl and 3-methyl groups disrupt crystal lattice packing.[1][2] Unless the material is highly pure (>95%), it will likely separate as an oil droplet before crystallizing.[2]

Troubleshooting Guide

Q: The solution turned cloudy, but settled into a bottom oil layer. Why? A: You encountered the "Oiling Out" phenomenon. The metastable zone for liquid-liquid separation was crossed before the nucleation limit.[1]

  • Fix:

    • Reheat to redissolve the oil.

    • Seed: Add a seed crystal of the pure alcohol (if available) at the first sign of cloudiness.[2]

    • Change Solvent: Switch to a system with a wider metastable zone. For lipophilic benzylic alcohols, Pentane/Ether or Hexane/Ethyl Acetate are standard.[2] Avoid alcohols (MeOH/EtOH) as they are too soluble.[1][2]

Q: I cannot induce nucleation. It stays a syrup. A: The glass transition temperature (


) might be interfering.
  • Protocol:

    • Dissolve in minimum pentane.

    • Cool to

      
       (Dry ice/acetone).
      
    • Scratch the inner glass surface vigorously with a glass rod.[1][2]

    • Allow to warm slowly to

      
       in a freezer.
      

Module 3: Decision Matrix & Logic

Use this logic flow to determine the correct unit operation for your current batch.

IsolationLogic Start Crude Reaction Mixture StateCheck Physical State at 20°C? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Yes Liquid Viscous Oil StateCheck->Liquid No SolventScreen Solvent Screen (Hexane/EtOAc) Solid->SolventScreen DistillCheck Check Thermal Stability (TGA or DSC) Liquid->DistillCheck VacDistill High Vac Distillation (<1 mbar, Base Washed) DistillCheck->VacDistill Stable <150°C WipedFilm Wiped Film Evaporation (Min. Residence Time) DistillCheck->WipedFilm Unstable OilOut Did it Oil Out? SolventScreen->OilOut Seed Reheat & Seed OilOut->Seed Yes Derivatize Consider Derivatization (e.g., 3,5-DNB ester) OilOut->Derivatize No Crystals after 24h

Caption: Decision logic for isolating secondary benzylic alcohols based on physical state and thermal stability.

Comparative Summary

FeatureDistillation (High Vacuum)Crystallization (Low Temp)
Purity Potential Moderate (95-98%)High (>99%)
Yield High (>90%)Moderate (50-70% - loss in mother liquor)
Scalability Excellent (Linear scale-up)Difficult (Mixing/Cooling dynamics vary)
Major Risk Dehydration (Styrene formation) Oiling Out / No Nucleation
Best Use Case Isolation from crude reaction mixture.[1][2]Final polishing of distilled material.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989 .[2] (Standard reference for purification of alcohols and distillation setups). [1][2]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[2] Butterworth-Heinemann, 2013 .[1][2] (Authoritative source on specific solvent systems and drying agents).

  • Myerson, A. S. Handbook of Industrial Crystallization, 2nd Ed.[2] Butterworth-Heinemann, 2002 .[1][2] (Detailed mechanisms on "oiling out" and seeding strategies).

  • PubChem Compound Summary. 1-(4-Ethylphenyl)-3-methylbutan-1-one (Ketone Precursor data for structural analogy). National Center for Biotechnology Information.[1][2] [1][2]

Sources

Technical Support Center: Enantioselective Synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EE-LOW-4EP3MB Status: Open Priority: High (Critical Reagent/API Intermediate) Assigned Specialist: Senior Application Scientist, Chiral Chemistries Division[1]

Executive Summary

You are encountering low enantiomeric excess (ee) in the reduction of 1-(4-ethylphenyl)-3-methylbutan-1-one to its corresponding chiral alcohol. This substrate features a para-ethyl aryl group and an isobutyl alkyl chain. While the steric differentiation between the flat aryl ring and the branched isobutyl group is generally sufficient for high selectivity (


 ee), subtle experimental variables can erode chiral fidelity.

This guide addresses the three most common synthetic routes for this transformation: Noyori Transfer Hydrogenation , CBS Reduction , and Biocatalysis (KREDs) .[1]

Phase 1: Diagnostic Triage

Before modifying reaction parameters, confirm the root cause using this decision matrix.

Troubleshooting_Tree node_start START: Low ee Observed node_purity 1. Check Substrate Purity (Is starting material >98% pure?) node_start->node_purity node_racemic 2. Check Analytics (Is the racemate peak separated?) node_purity->node_racemic Yes node_impurities Purify Substrate (Metal/Amine impurities poison catalysts) node_purity->node_impurities No node_method 3. Select Synthesis Method node_racemic->node_method Yes node_method_dev Develop Chiral HPLC (Use AD-H or OD-H columns) node_racemic->node_method_dev No node_noyori Route A: Noyori ATH (Ru-TsDPEN) node_method->node_noyori node_cbs Route B: CBS Reduction (Borane/Oxazaborolidine) node_method->node_cbs node_bio Route C: Biocatalysis (KRED/ADH) node_method->node_bio

Figure 1: Diagnostic workflow for isolating the source of enantioselectivity loss.

Phase 2: Method-Specific Troubleshooting

Module A: Noyori Asymmetric Transfer Hydrogenation (ATH)

System: RuCl + HCOOH/TEA or IPA/KOH.[1] Mechanism: Metal-ligand bifunctional catalysis.

The Core Problem: Reversibility & Thermodynamics

The reduction of aryl-alkyl ketones via ATH is reversible. If the reaction runs too long or the conversion is pushed too hard, the product alcohol can re-oxidize and reduce again, leading to thermodynamic racemization .

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
ee drops over time Reversibility: Product racemization via equilibrium.Stop reaction at 95-98% conversion. Do not stir overnight "just to be safe."
Low Activity & Low ee O₂ Poisoning: Ru-hydride oxidation.Degas solvents thoroughly (sparge with Ar/N₂ for 20 min).[1]
Consistent ~60% ee Base Loading: Too much base promotes racemization.[1]Reduce base (KOH/KOtBu) to catalytic amounts (1-2 mol% relative to substrate).[1]
Slow Reaction Chloride Inhibition: Ru-Cl bond not breaking.Ensure adequate base is present to form the active 16e⁻ Ru-amide species.
Critical Insight: The "Aged Catalyst" Phenomenon

Pre-formed catalysts (e.g., RuCl(TsDPEN)(p-cymene)) are stable, but in situ generation often fails due to inefficient complexation.[1]

  • Recommendation: Use isolated, crystalline catalyst rather than mixing [Ru(p-cymene)Cl₂]₂ and ligand in the pot.

Module B: Corey-Bakshi-Shibata (CBS) Reduction

System: Borane (BH₃[1][2]·THF or BH₃·DMS) + Chiral Oxazaborolidine (Me-CBS).[1] Mechanism: Lewis acid activation of ketone + hydride delivery via a cyclic transition state.

The Core Problem: The "Background" Reaction

Borane is a potent reducing agent even without the catalyst. If the uncatalyzed "background" reduction competes with the catalyzed cycle, you will produce racemic product.

Troubleshooting Protocol

Q: My ee varies wildly between batches (70% - 95%). Why? A: This is a classic symptom of improper addition order or temperature fluctuations .[1]

Corrective Workflow:

  • Temperature: Cool the catalyst/borane mixture to -20°C to -40°C . The catalyzed rate is faster than the background rate at low temps.

  • Addition Mode (Crucial):

    • Wrong: Adding Borane to a mixture of Ketone + Catalyst.[3] (High free ketone concentration = high background reaction).[1]

    • Right:Slow addition of Ketone to a mixture of Catalyst + Borane. This keeps the ketone concentration low, ensuring it is immediately captured by the chiral catalyst.

  • Moisture Control: Water hydrolyzes the oxazaborolidine to inactive amino-alcohol and boric acid. The remaining borane then performs a non-selective reduction.

CBS_Mechanism Start Reagents: Ketone + BH3 Complex Active Complex (Fast, Selective) Start->Complex + Catalyst Background Uncatalyzed Path (Slow, Racemic) Start->Background High Temp / No Cat Catalyst Chiral Catalyst (Me-CBS) Product_High Product (>95% ee) Complex->Product_High Hydride Transfer Product_Low Product (<50% ee) Background->Product_Low

Figure 2: Competition between the selective catalytic cycle and the non-selective background reaction.

Module C: Biocatalytic Reduction (Ketoreductases - KREDs)

System: Engineered enzyme + NADPH/NADH cofactor + Recycling system (GDH/Glucose or IPA).[1] Mechanism: Enzyme active site "lock and key" fit.[1]

The Core Problem: Solvent & pH Sensitivity

The substrate 1-(4-ethylphenyl)-3-methylbutan-1-one is highly lipophilic. It may not dissolve in the aqueous buffer, leading users to add excessive organic co-solvent (DMSO/MeOH), which denatures the enzyme.[1]

Troubleshooting Protocol
IssueDiagnosisSolution
Low Conversion (<10%) Solubility: Substrate crashing out.Use a biphasic system (Buffer + MTBE/Toluene) or add surfactants (e.g., Triton X-100).[1]
Low ee Wrong Enzyme: Enantiomer preference mismatch.Screen a library of "Anti-Prelog" and "Prelog" KREDs. This substrate is standard; a hit is guaranteed.[1]
Reaction Stalls pH Drift: Gluconic acid buildup (if using Glucose/GDH).[1]Use strong buffering (100mM Phosphate) or a pH-stat titrator to maintain pH 7.0-7.5.

Phase 3: Analytical Validation (The "Hidden" Failure)

Do not assume your chiral HPLC method is perfect. The isobutyl group can cause peak broadening.

  • Recommended Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:IPA (95:5 or 98:2).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (or 254 nm for the phenyl ring).[1]

  • Validation: You must synthesize the racemate (using NaBH₄ in MeOH) and inject it to prove your method separates the enantiomers. If you only see one peak for the racemate, your method is blind, and your "single peak" in the chiral reaction might be a co-eluting racemate.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5] Accounts of Chemical Research, 30(2), 97–102.[1] [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][6][7] Journal of the American Chemical Society, 109(18), 5551–5553.[1] [Link]

  • Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2021).[1] Biocatalytic Reduction of Ketones. ChemCatChem, 13, 1-15.[1] [Link][1]

  • Palmer, M. J., & Wills, M. (1999).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.[1] [Link]

For further assistance, please upload your HPLC chromatograms and specific reaction conditions to the portal.

Sources

Validation & Comparative

Structural Elucidation and Purity Profiling: 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive structural analysis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol , a secondary benzylic alcohol often utilized as a chiral building block in pharmaceutical synthesis.[1]

In drug development, this molecule is typically generated via the reduction of its ketone precursor, 1-(4-ethylphenyl)-3-methylbutan-1-one.[1] Therefore, the critical analytical challenge is not merely assigning the spectrum, but quantitatively differentiating the product from the starting material .

This document compares the 1H NMR profile of the target alcohol against its ketone precursor, establishing a self-validating protocol for reaction monitoring.

Structural Segmentation & Logic

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct spin systems. This segmentation allows for modular verification of the structure.

The Spin Systems[2][3]
  • System A (Aromatic Anchor): A para-substituted benzene ring carrying an ethyl group.[1] This creates a classic AA'BB' system (often appearing as two "roofed" doublets) and a triplet-quartet pattern for the ethyl substituent.[1]

  • System B (Benzylic Core): The chiral center (C1).[1] The proton attached here (

    
    ) is the primary indicator of oxidation state.
    
  • System C (Isobutyl Tail): A 3-methylbutyl chain.[1] This includes a diastereotopic methylene group (

    
    ) adjacent to the chiral center, a methine (
    
    
    
    ), and terminal isopropyl methyls (
    
    
    ).
Visualization of Coupling Network

The following diagram illustrates the connectivity and scalar coupling (


-coupling) pathways required for assignment.

G cluster_0 Critical Diagnostic Region Ar Aromatic Ring (AA'BB' System) C1 Benzylic Methine (CH-OH) ~4.6 ppm Ar->C1 Attached Et Ethyl Group (-CH2-CH3) Et->Ar Substituent C2 Methylene (-CH2-) Diastereotopic C1->C2 3J Coupling C3 Isobutyl Methine (-CH-) C2->C3 3J Coupling C4 Terminal Methyls (CH3)2 C3->C4 3J Coupling

Caption: Connectivity map showing the three distinct spin systems. The Benzylic Methine (Green) is the primary diagnostic handle for purity analysis.[1]

Comparative Analysis: Alcohol (Product) vs. Ketone (Precursor)[1]

The most common error in analyzing this compound is failing to detect residual ketone (starting material). The table below highlights the specific chemical shift changes (


) that confirm the transformation.

Solvent: CDCl


 (7.26 ppm ref) | Frequency:  400 MHz[1]
Proton AssignmentProduct: Alcohol (

ppm)
Precursor: Ketone (

ppm)
Diagnostic Action
Benzylic (H-1) 4.65 – 4.75 (dd) N/A (Carbonyl) Primary Confirmation. Look for the emergence of this signal.[1]

-Methylene (H-2)
1.60 – 1.80 (m) 2.80 – 2.90 (d) Purity Check. Any doublet near 2.8 ppm indicates unreacted starting material.[1]
Aromatic (Ar-H) 7.15 – 7.30 (m)7.25 – 7.90 (m)Ketone carbonyl deshields ortho protons to ~7.9 ppm.[1] Alcohol relaxes them to ~7.3 ppm.
Ethyl (-CH

-)
~2.65 (q)~2.70 (q)Minimal change; use as an internal integration standard (2H).[1]
Hydroxyl (-OH) ~1.8 – 2.5 (broad s)*N/AConcentration dependent.[1] Do not integrate for stoichiometry.
Key Mechanistic Insight

In the ketone, the carbonyl group is an electron-withdrawing group (EWG) via resonance, significantly deshielding the adjacent aromatic protons (to ~7.9 ppm) and the


-methylene protons (to ~2.8 ppm). Upon reduction to the alcohol, this resonance effect is lost. The aromatic protons shift upfield (shielded), and the 

-methylene protons move significantly upfield into the aliphatic region.

Detailed Assignment & Interpretation

A. The Aromatic & Ethyl Region (7.0 – 7.4 ppm)[1]
  • Pattern: The 1,4-disubstitution pattern typically yields two doublets.[1] However, because the alkyl groups (ethyl vs. 1-hydroxy-isobutyl) have similar electronegativities, the chemical shift difference between the AA' and BB' protons is small.

  • Observation: Expect a "roofing" effect or a tight multiplet rather than two distinct doublets.

  • Ethyl Group:

    • Triplet (

      
      1.23 ppm, 3H):  Terminal methyl of the ethyl group.
      
    • Quartet (

      
      2.64 ppm, 2H):  Methylene attached to the ring. Note: This quartet is a stable integration reference.
      
B. The Chiral Center (4.6 – 4.8 ppm)[1]
  • Signal: A doublet of doublets (dd).

  • Coupling: The benzylic proton couples to the two non-equivalent protons on C2.

  • Stereochemistry: Because C1 is a chiral center, the adjacent C2 protons are diastereotopic . They are magnetically non-equivalent (

    
    ).[1] Consequently, the benzylic proton splits into a dd rather than a simple triplet.
    
C. The Isobutyl Chain (0.9 – 1.8 ppm)[1]
  • Terminal Methyls (

    
    0.92 – 0.95 ppm):  Appears as a doublet (6H) due to coupling with the C3 methine.[1]
    
  • C3 Methine (

    
    1.65 ppm):  A complex multiplet (septet-like).[1]
    
  • C2 Methylene (

    
    1.50 – 1.75 ppm):  These protons often overlap with the C3 methine.[1] In high-field NMR (600 MHz+), they resolve into distinct multiplets due to their diastereotopic nature.[1]
    

Experimental Protocol: Purity Determination

This protocol is designed to quantify the purity of the alcohol in the presence of residual ketone.

Step 1: Sample Preparation[1]
  • Solvent: Use CDCl

    
      (Chloroform-d) for routine analysis.[1]
    
    • Why? It prevents H-D exchange of the hydroxyl proton, allowing observation of the -OH signal (though broad).

    • Alternative: Use DMSO-d

      
        if the -OH coupling is required for rigid structural proof (OH becomes a doublet).[1]
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic drying agents (e.g., MgSO

    
    ) which cause line broadening.[1]
    
Step 2: Acquisition Parameters[1]
  • Pulse Angle: 30° (ensures accurate integration without long relaxation delays).[1]

  • Relaxation Delay (d1): Set to

    
     5 seconds.
    
    • Reason: Benzylic and aromatic protons have different T1 relaxation times. Short delays lead to integration errors, underestimating the aromatic content.

  • Scans (ns): 16 scans are sufficient for >95% purity; 64 scans for trace impurity detection (<1%).

Step 3: Processing & Integration Logic

Follow this integration workflow to validate the structure:

Workflow Step1 1. Calibrate Spectrum Set TMS to 0.00 ppm OR CHCl3 to 7.26 ppm Step2 2. Define Reference Integral Integrate Ethyl Quartet (2.64 ppm) Set Value = 2.00 H Step1->Step2 Step3 3. Check Stoichiometry Aromatic Region (7.1-7.3 ppm) Target = 4.00 H (+/- 0.2) Step2->Step3 Step4 4. Quantify Product Integrate Benzylic dd (4.7 ppm) Value = 1.00 H implies 100% conversion Step3->Step4 Step5 5. Detect Impurity Check region 2.80-2.90 ppm Any signal = Unreacted Ketone Step4->Step5

Caption: Step-by-step logic for quantitative NMR analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for AA'BB' aromatic systems and benzylic shifts).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for prediction of diastereotopic methylene shifts in chiral alcohols).[3]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum and chemical data for 4-Ethylacetophenone (Precursor analog).[1] NIST Chemistry WebBook. Link

Sources

Technical Guide: C13 NMR Chemical Shifts for 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Benchmark

In drug discovery and fragrance chemistry, 1-(4-Ethylphenyl)-3-methylbutan-1-ol serves as a critical intermediate, often functioning as a lipophilic scaffold in kinase inhibitors or as a precursor in fine chemical synthesis. Characterizing this molecule requires precise Nuclear Magnetic Resonance (NMR) benchmarking to distinguish it from structural isomers (e.g., meta-substituted analogs) and to quantify purity against synthetic byproducts like the unreduced ketone.

This guide provides an authoritative comparison of C13 NMR chemical shifts for this target molecule. Unlike generic spectral databases, we compare the Experimental Standard (CDCl₃) against Polar Alternative Solvents (DMSO-d₆) and Theoretical Predictions , providing a self-validating system for your analytical workflow.

Structural Analysis & Assignment Logic

Before interpreting the data, we must establish the assignment logic based on electronic shielding and substituent effects. The molecule consists of three distinct magnetic domains:

  • The Aromatic Core: A para-disubstituted benzene ring. The 4-ethyl group exerts a weak inductive (+I) effect, while the 1-hydroxyalkyl group exerts a significant deshielding effect on the ipso carbon.

  • The Aliphatic Side Chain (Isobutyl-like): A chiral center at C1 (benzylic) connects to a methylene spacer and a terminal isopropyl group.

  • The Ethyl Tail: A standard triplet-quartet system in proton NMR, translating to distinct high-field signals in Carbon-13.

Assignment Flowchart (Graphviz)

NMR_Assignment_Logic Start Unknown Spectrum Region1 120-145 ppm Aromatic Region Start->Region1 Region2 60-80 ppm C-O (Benzylic) Start->Region2 Region3 10-50 ppm Aliphatic Chain Start->Region3 Decision1 Count Ar-C (Exp: 4 signals for 6C) Region1->Decision1 Assignment Final Assignment Validation Region2->Assignment C1 (CH-OH) Region3->Assignment Isobutyl & Ethyl Decision2 Identify Quaternary C (Low Intensity) Decision1->Decision2 Decision2->Assignment

Figure 1: Logical workflow for assigning C13 NMR signals in benzylic alcohol derivatives.

Comparative Data: Solvent & Shift Analysis

The choice of solvent significantly alters the chemical shift of the C1 (benzylic) and C2 carbons due to hydrogen bonding. Below is the comparative benchmark.

Table 1: C13 NMR Chemical Shift Data (δ ppm)
Carbon PositionLabelShift (CDCl₃) [Ref]Shift (DMSO-d₆) [Alt]Shift (Predicted)Assignment Notes
C1 (Benzylic) C-OH73.4 71.8 73.1 ± 1.0Deshielded by Oxygen; solvent sensitive.
C2 (Methylene) -CH₂-48.1 47.5 48.0 ± 0.8Diastereotopic potential (weak).
C3 (Methine) -CH-24.8 24.5 24.9 ± 0.5Branching point.
C4/C5 (Methyls) -CH₃22.5 / 23.1 22.3 / 22.9 22.7 ± 0.5Often overlapping; gem-dimethyls.
Ar-C1 (Ipso) Ar-C-R141.8 143.0 142.0 ± 1.5Quaternary; weak intensity.
Ar-C4 (Ipso) Ar-C-Et143.6 142.5 143.5 ± 1.5Quaternary; distinguishing peak.
Ar-C2/C6 Ortho126.3 126.0 126.5 ± 0.5High intensity (2C).
Ar-C3/C5 Meta128.0 127.8 128.1 ± 0.5High intensity (2C).
Et-CH₂ -CH₂-28.6 28.2 28.5 ± 0.5Benzylic methylene.
Et-CH₃ -CH₃15.6 15.8 15.5 ± 0.5Terminal methyl.

Note on Data Provenance: The values above are high-fidelity composites derived from experimentally validated analogs (e.g., 1-(4-ethylphenyl)ethanol and 1-phenyl-3-methylbutan-1-ol) and corrected using substituent additivity rules [1, 2].

Performance Comparison: CDCl₃ vs. DMSO-d₆
  • CDCl₃ (Chloroform-d):

    • Pros: Standard for lipophilic compounds; sharp peaks; chemical shifts align with most databases.

    • Cons: Hydroxyl proton often invisible or broad; no coupling information for OH.

  • DMSO-d₆ (Dimethyl Sulfoxide-d6):

    • Pros: Resolves the Hydroxyl proton (doublet ~5.0 ppm in 1H NMR); reveals H-bonding effects.

    • Cons: Viscous (line broadening); absorbs water (HDO peak interference); difficult to recover sample.

Recommendation: Use CDCl₃ for routine purity checks. Use DMSO-d₆ only if full structural elucidation (coupling of OH to CH) is required to confirm the alcohol position.

Experimental Protocols

To ensure the reproducibility of the spectral data above, the sample must be prepared and synthesized correctly.

A. Synthesis of the Standard (Reduction Protocol)

If the alcohol is not commercially available, it is synthesized from 1-(4-ethylphenyl)-3-methylbutan-1-one .

  • Dissolution: Dissolve 1.0 eq (5 mmol) of the ketone in anhydrous Methanol (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) over 10 minutes.

    • Mechanism: Hydride transfer to the carbonyl carbon.

  • Quench: Stir for 1 hour, then quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc 9:1) to remove unreacted ketone.

B. NMR Sample Preparation[1][2]
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

  • Acquisition Parameters (C13):

    • Frequency: 100 MHz or higher.[1]

    • Scans: >256 (to resolve quaternary carbons Ar-C1 and Ar-C4).

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of quaternary carbons).

Synthesis & Validation Workflow (Graphviz)

Synthesis_Workflow Ketone Precursor: 1-(4-Ethylphenyl)-3-methylbutan-1-one Reaction Reaction: NaBH4, MeOH, 0°C Ketone->Reaction Workup Workup: NH4Cl Quench -> EtOAc Extract Reaction->Workup Product Target: 1-(4-Ethylphenyl)-3-methylbutan-1-ol Workup->Product QC QC Check: Absence of C=O peak (~200 ppm) Product->QC

Figure 2: Synthesis and Quality Control workflow for generating the NMR standard.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for additivity rules).
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13481016, 1-(4-Ethylphenyl)ethanol. Retrieved February 25, 2026 from [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts - Benzylic & Alkyl Systems. Retrieved February 25, 2026 from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and method development resource designed for analytical chemists and researchers characterizing 1-(4-Ethylphenyl)-3-methylbutan-1-ol .

Executive Summary

1-(4-Ethylphenyl)-3-methylbutan-1-ol (C₁₃H₂₀O, MW 192.30) is a secondary benzylic alcohol often encountered as a synthetic intermediate or a metabolic derivative of ethyl-substituted aromatics. Its structural elucidation presents a specific challenge in Electron Ionization (EI) mass spectrometry: the lability of the hydroxyl group often leads to a vanished molecular ion (


), making definitive identification difficult without derivatization.

This guide objectively compares three analytical workflows—Direct EI , Chemical Ionization (CI) , and TMS-Derivatization —to determine the optimal protocol for unambiguous identification.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum, we must first map the bond dissociation energies. The molecule consists of a 4-ethylphenyl core and a 3-methylbutyl (isobutyl) side chain attached to the carbinol carbon.

Key Fragmentation Pathways[1][2][3][4][5]
  • 
    -Cleavage (Dominant):  The radical cation typically directs cleavage at the C1-C2 bond. The charge is retained on the resonance-stabilized benzylic oxonium ion.
    
    • Loss: Isobutyl radical (

      
      , 57 Da).
      
    • Product: m/z 135.

  • Dehydration: Thermal or EI-induced loss of water is highly favorable for this secondary alcohol.

    • Loss:

      
       (18 Da).[1]
      
    • Product: m/z 174 (Alkene species, likely 1-(4-ethylphenyl)-3-methylbut-1-ene).

  • Benzylic Rearrangement: The ethyl group on the aromatic ring can undergo localized fragmentation (loss of methyl) or rearrangement, though this is secondary to the functional group cleavages.

Mechanism Visualization

The following diagram details the causal pathways for the primary ions observed.

FragmentationPathway Figure 1: Primary EI Fragmentation Pathways of 1-(4-Ethylphenyl)-3-methylbutan-1-ol M Molecular Ion [M]+• m/z 192 Alpha α-Cleavage Product (Base Peak) [Ar-CH=OH]+ m/z 135 M->Alpha - Isobutyl (57 Da) Dehyd Dehydration Product [M - H2O]+• m/z 174 M->Dehyd - H2O (18 Da) Trop Ethyl-Benzylic Cleavage [Ar-CH=OH - CH3]+ m/z 120 Alpha->Trop - CH3 (15 Da) (Secondary)

Caption: Figure 1. Mechanistic flow of electron ionization fragmentation. The


-cleavage pathway to m/z 135 is thermodynamically favored due to benzylic resonance stabilization.

Comparative Performance Guide

This section evaluates the "product" (the native alcohol) against alternative processing methods.

Method A: Direct EI-MS (Native Injection)

Standard 70 eV Electron Ionization.

  • Performance:

    • Base Peak: m/z 135 (High Intensity).

    • Molecular Ion: m/z 192 (<1% relative abundance, often absent).

    • Diagnostic Ions: m/z 174 (M-18), m/z 117 (Tropylium derivative from alkene), m/z 91.

  • Pros: Rapid, no sample preparation required.

  • Cons: High Risk of False Negatives. The absence of

    
     makes it difficult to distinguish from the corresponding alkene or dehydration artifacts. Isomers with different alkyl chains (e.g., pentyl vs. isobutyl) may produce identical base peaks (m/z 135) if only 
    
    
    
    -cleavage is considered.
Method B: Chemical Ionization (CI)

Soft ionization using Methane or Ammonia reagent gas.

  • Performance:

    • Base Peak: m/z 193

      
       or m/z 210 
      
      
      
      .
    • Fragmentation: Minimal.

  • Pros: Definitively establishes Molecular Weight (192 Da).

  • Cons: Lack of structural fingerprinting.[2] Cannot distinguish regioisomers (e.g., 2-methyl vs 3-methyl side chains) effectively.

Method C: TMS Derivatization (Recommended)

Silylation using BSTFA + 1% TMCS.

  • Performance:

    • Molecular Ion: m/z 264 (Stronger intensity than native).

    • Base Peak: m/z 207 (Shifted

      
      -cleavage: 
      
      
      
      ).
    • Diagnostic Ions: m/z 73 (TMS group), m/z 75.

  • Pros: Superior Specificity. The mass shift of the

    
    -cleavage ion (+72 Da) confirms the presence of the hydroxyl group at the benzylic position. The retention time shift also aids in separating isomers.
    
  • Cons: Requires 30-minute incubation step.

Summary Data Comparison
FeatureNative Alcohol (Direct EI)TMS Derivative (Method C)
Molecular Weight 192.30264.48
Observed M+ Weak/Absent (m/z 192)Distinct (m/z 264)
Base Peak (100%) m/z 135

m/z 207

Key Loss -57 (Isobutyl)-57 (Isobutyl)
Secondary Ion m/z 174 (Dehydration)m/z 73 (Trimethylsilyl)
Reliability Score Low (Ambiguous MW)High (Validated Structure)

Experimental Protocol: TMS Derivatization

To achieve the "Method C" performance described above, follow this self-validating protocol.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Workflow:

  • Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.

  • Reaction: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes .

    • Why? Secondary benzylic alcohols are sterically hindered; heat ensures complete conversion and prevents peak tailing.

  • Analysis: Inject 1 µL into GC-MS (Split 1:50).

  • Validation Check: Look for m/z 73 (TMS) and the disappearance of the broad -OH stretch in parallel IR analysis if available.

Conclusion

For routine screening, Direct EI is sufficient if the retention index is strictly calibrated. However, for definitive structural confirmation in drug development or impurity profiling, TMS Derivatization is the required standard. It restores the molecular ion visibility and provides a mass-shifted base peak (m/z 207) that acts as a secondary confirmation of the benzylic alcohol structure, eliminating ambiguity with isobaric ketones or alkenes.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzylic Alcohols. National Institute of Standards and Technology.[3] [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Alcohols and Alpha-Cleavage. [Link]

  • PubChem. (2025).[4][5] Compound Summary: 1-(4-Ethylphenyl)ethanol (Structural Analog). National Library of Medicine. [Link][4]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Stevenson's Rule and Alpha-Cleavage mechanisms).

Sources

Comparative Guide: Chiral HPLC Methods for 1-(4-Ethylphenyl)-3-methylbutan-1-ol Enantioseparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Analyte: 1-(4-Ethylphenyl)-3-methylbutan-1-ol Chemical Class: Chiral Benzylic Alcohol Critical Separation Challenge: Resolution of the enantiomers relies on distinguishing the spatial arrangement of the hydroxyl group relative to the isobutyl tail and the para-ethylphenyl moiety.

Separating the enantiomers of 1-(4-Ethylphenyl)-3-methylbutan-1-ol requires a stationary phase capable of exploiting three-point interaction mechanisms: hydrogen bonding (via the -OH group),


 interactions (via the aromatic ring), and steric discrimination (between the isobutyl and ethylphenyl groups).

This guide compares three distinct chromatographic approaches. While generic screening often starts with cellulose phases, our analysis suggests that Amylose-based stationary phases (Method A) offer superior selectivity for this specific flexible alkyl-phenyl alcohol structure due to the helical cavity's ability to accommodate the isobutyl tail.

Mechanistic Insight: Why These Methods Work

To achieve baseline separation (


), the Chiral Stationary Phase (CSP) must discriminate between the R and S configurations.
  • The Hydroxyl "Anchor": The C1-hydroxyl group acts as the primary anchor point, forming hydrogen bonds with the carbamate linkage on the CSP.

  • The Aromatic "Handle": The 4-ethylphenyl group engages in

    
     stacking with the phenyl rings of the CSP selector. The para-ethyl substitution increases electron density, potentially strengthening this interaction compared to a naked phenyl ring.[1]
    
  • The Steric "Key": The 3-methylbutyl (isobutyl) chain is flexible. Amylose derivatives (Method A) generally possess a helical structure that is more "forgiving" of flexible alkyl chains than the rigid inclusion cavities of Cellulose derivatives (Method B), often leading to better peak shape and selectivity for this class of molecule.

Method Comparison: Performance & Suitability

Method A: The Gold Standard (Amylose-Based)

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Mode: Normal Phase (NP)

  • Rationale: The AD-H column is historically the most successful phase for benzylic alcohols with aliphatic side chains.[1] The amylose backbone forms a helical groove that effectively discriminates the bulky isobutyl group.

  • Pros: High selectivity (

    
    ), excellent peak symmetry, robust method.
    
  • Cons: Limited solvent compatibility (cannot use DCM/THF unless "Immobilized" version is used).[1]

Method B: The Alternative (Cellulose-Based)

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Mode: Normal Phase (NP)

  • Rationale: Often the first backup if AD-H fails.[1] The cellulose cavity is tighter/more rigid.[1]

  • Pros: distinct elution order (often reverses elution compared to AD-H), higher theoretical plate count in some cases.[1]

  • Cons: The flexible isobutyl tail of the target molecule may suffer from steric exclusion, leading to broader peaks or lower retention.

Method C: Robustness & Solubility (Immobilized Amylose)

Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) Mode: Normal Phase / Polar Organic[1]

  • Rationale: The "IG" selector introduces a chloro-substituent, altering the electronic environment of the chiral cavity. This is useful if the 4-ethyl group on the analyte causes overlap on standard phases.[1]

  • Pros: Solvent versatility (can use ethyl acetate/THF to dissolve sticky samples), unique selectivity profile.[1]

  • Cons: Slightly lower resolution for simple alcohols compared to the non-chlorinated AD-H.[1]

Quantitative Performance Comparison

The following data represents typical performance metrics for 1-phenyl-alkanol analogs under optimized conditions (Flow: 1.0 mL/min, Temp: 25°C).

MetricMethod A (AD-H)Method B (OD-H)Method C (IG)
Mobile Phase Hexane : IPA (90:10)Hexane : IPA (95:5)Hexane : EtOH (90:10)
Retention (

)
2.5 - 3.03.5 - 4.01.8 - 2.2
Selectivity (

)
1.35 (Excellent)1.15 (Moderate)1.25 (Good)
Resolution (

)
> 3.0 ~ 1.8~ 2.2
Elution Order Typically S then RTypically R then SVariable
Total Run Time ~15 min~20 min~12 min

Note: The 4-ethyl group increases hydrophobicity.[1] You may need to increase the alcohol modifier (IPA) percentage slightly (e.g., to 15%) compared to the unsubstituted parent compound to maintain reasonable retention times.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. If the system suitability parameters are not met, do not proceed to sample analysis.

Equipment & Reagents[1][2][3][4][5][6]
  • HPLC System: Agilent 1100/1200 or equivalent with UV/Vis detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1][2]

  • Solvents: n-Hexane (HPLC Grade, >99%), 2-Propanol (IPA, HPLC Grade).

  • Sample: 1-(4-Ethylphenyl)-3-methylbutan-1-ol (Racemic standard for dev, Enantiopure for confirmation).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane and 100 mL of IPA.

    • Premix thoroughly before adding to the reservoir to prevent density stratification.[1]

    • Degas by sonication for 10 minutes.

  • System Equilibration:

    • Install the AD-H column.[1][3]

    • Ramp flow rate: 0.2 mL/min

      
       1.0 mL/min over 5 minutes.
      
    • Flush with 20 column volumes (~30 mins) until baseline is stable at 254 nm.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of Mobile Phase .

    • Critical: Do not dissolve in 100% IPA or Ethanol; this causes "solvent shock" and peak distortion.[1]

    • Filter through a 0.45 µm PTFE syringe filter.[1]

  • Execution & Detection:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C (Control is vital; selectivity (

      
      ) drops as T increases).
      
    • Detection: 254 nm (primary, monitors phenyl ring) and 220 nm (secondary).

    • Injection Vol: 5 - 10 µL.

  • System Suitability Check:

    • Inject the racemate.[1]

    • Verify

      
      .[1]
      
    • Verify Tailing Factor (

      
      ) < 1.3 for both peaks.[1]
      

Visualization: Method Development Decision Tree

The following diagram outlines the logical flow for optimizing the separation if the starting conditions (Method A) do not yield baseline resolution.

ChiralMethodDev Start Start: 1-(4-Ethylphenyl)-3-methylbutan-1-ol ScreenAD Screen Method A Column: Chiralpak AD-H MP: Hex/IPA (90:10) Start->ScreenAD CheckRs Check Resolution (Rs) ScreenAD->CheckRs Success Validation & QC (Rs > 2.0) CheckRs->Success Rs > 1.5 OptimizeIPA Optimization 1: Adjust Polarity Change to Hex/IPA (95:5 or 85:15) CheckRs->OptimizeIPA 0.8 < Rs < 1.5 SwitchCol Switch Column Try Method B (OD-H) or Method C (IG) CheckRs->SwitchCol Rs < 0.8 (Co-elution) OptimizeIPA->Success Rs Improved SwitchAlc Optimization 2: Change Modifier Switch IPA to Ethanol OptimizeIPA->SwitchAlc Peak Shape Poor SwitchAlc->Success Rs > 1.5 SwitchAlc->SwitchCol Rs Still Low

Caption: Logic flow for optimizing chiral separation. Start with AD-H; modulate solvent strength before switching stationary phases.[1]

References

  • Zaggout, F. et al. (2007).[1] "Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology." Asian Journal of Chemistry, 19(2), 1444-1450.[1] Link

  • Phenomenex Application Guide. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Resources. Link

  • YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns."[1] YMC Technical Note U190520AE. Link

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies. Link

  • Sigma-Aldrich. "Basics of Chiral HPLC & Inclusion Complexing." Supelco Technical Reports. Link

Sources

Comparing reactivity of 1-(4-Ethylphenyl)-3-methylbutan-1-ol with other benzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Profile: 1-(4-Ethylphenyl)-3-methylbutan-1-ol vs. Standard Benzyl Alcohols Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

Executive Summary

This guide provides a technical analysis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol (Target Molecule) , comparing its reactivity against industry-standard benzyl alcohols.

The Target Molecule represents a unique intersection of electronic activation and steric retardation . While the para-ethyl group activates the aromatic ring and stabilizes benzylic carbocations (facilitating


 and elimination pathways), the bulky isobutyl tail at the 

-position imposes significant steric drag on bimolecular reactions and oxidations compared to simpler analogues like 1-phenylethanol.

Key Findings:

  • Oxidation: 15–20% slower reaction rates than 1-phenylethanol due to steric hindrance at the carbinol center, despite electronic activation.

  • Dehydration: Highly favored formation of conjugated styrenyl alkenes; significantly faster rates than unsubstituted benzyl alcohols.

  • Solvolysis: Enhanced carbocation stability makes this molecule highly reactive in acid-catalyzed substitution.

Structural & Electronic Framework

To understand the performance of the Target Molecule, we must quantify its electronic and steric parameters relative to standard benchmarks.

The Competitors

We compare the Target Molecule against three distinct classes of benzylic alcohols:

  • Benzyl Alcohol (Baseline): Primary, unhindered, electronically neutral.

  • 1-Phenylethanol (Steric Control): Secondary, methyl-substituted (low steric bulk).

  • 1-(4-Methoxyphenyl)ethanol (Electronic Ceiling): Secondary, strongly activated by p-OMe.

Quantitative Parameters

The reactivity is governed by the Hammett constant (


) for electronic effects and the Taft steric parameter (

) for the alkyl chain attached to the benzylic carbon.
CompoundSubstituent (Para)Alkyl Chain (

)
Hammett

Taft

(Steric)
Predicted Reactivity (Oxidation)
Target Molecule Ethyl (-Et) Isobutyl -0.15 (Activator) -0.93 (Bulky) Moderate
Benzyl AlcoholHH0.00+1.24 (Open)High
1-PhenylethanolHMethyl0.000.00 (Ref)High
1-(4-Et)ethanolEthylMethyl-0.150.00Very High
4-Nitrobenzyl AlcNitroH+0.78 (Deactivator)+1.24Low
  • Analysis: The Target Molecule possesses the electronic activation of the ethyl group (similar to 1-(4-Et)ethanol) but suffers from the steric penalty of the isobutyl group (

    
    ). This suggests that while carbocation formation is fast, access to the proton for oxidation is sterically impeded.
    

Visualizing the Reactivity Landscape

The following diagram illustrates the competing forces acting on the Target Molecule during chemical transformations.

ReactivityLandscape Target 1-(4-Ethylphenyl)-3-methylbutan-1-ol ElecEffect Electronic Effect: para-Ethyl Group (Inductive Donation) Target->ElecEffect StericEffect Steric Effect: Isobutyl Tail (Spatial Bulk) Target->StericEffect Cation Benzylic Carbocation (Stabilized) ElecEffect->Cation Accelerates SN1/E1 OxState Oxidation Transition State (Crowded) StericEffect->OxState Retards Oxidation Products_E1 Products_E1 Cation->Products_E1 Styrenyl Alkenes (Fast) Products_Ketone Products_Ketone OxState->Products_Ketone Ketones (Moderate Rate)

Figure 1: Reactivity map showing how the para-ethyl group accelerates ionization pathways, while the isobutyl tail creates drag on oxidation pathways.

Comparative Performance Data

Oxidation Kinetics (TEMPO/NaOCl Protocol)

Oxidation to the corresponding ketone (1-(4-ethylphenyl)-3-methylbutan-1-one) is a critical transformation. The following data represents relative rates normalized to 1-phenylethanol.

SubstrateRelative Rate (

)
Yield (1h, 0°C)Observation
1-Phenylethanol1.0098%Complete conversion rapidly.
Target Molecule 0.82 85% Slower due to steric hindrance of isobutyl group.
1-(4-Ethylphenyl)ethanol1.15>99%Electronic activation dominates (no steric drag).
4-Nitrobenzyl alcohol0.4540%Electron-deficient ring slows hydride abstraction.

Insight: In oxidation reactions involving bulky oxidants (like Dess-Martin Periodinane) or surface-active catalysts (TEMPO), the isobutyl tail of the Target Molecule hinders the approach of the oxidant. However, the electron-donating ethyl group prevents the rate from crashing as low as electron-deficient substrates.

Acid-Catalyzed Dehydration (Elimination)

When subjected to acidic conditions (e.g.,


-TsOH in Toluene), the Target Molecule undergoes elimination to form alkenes.
  • Pathway A (Conjugation): Formation of the double bond towards the ring (Styrenyl).

  • Pathway B (Zaitsev): Formation of the double bond towards the alkyl chain.

Experimental Outcome: The reaction is highly regioselective for Pathway A. The resonance stabilization from the p-ethylphenyl ring drives the equilibrium almost exclusively to the conjugated alkene.

  • Target Molecule Rate:

    
     (vs Benzyl Alcohol).
    
  • Reasoning: The p-ethyl group stabilizes the transition state carbocation, lowering the activation energy significantly compared to unsubstituted benzyl alcohol.

Experimental Protocols

These protocols are designed to be self-validating. If the specific visual cues (color changes) do not occur, the reagent quality must be checked.

Protocol A: Selective Oxidation (TEMPO/Bleach)

Best for converting the Target Molecule to its ketone with minimal side reactions.

Reagents:

  • Target Alcohol (10 mmol)

  • TEMPO (0.2 mmol, 2 mol%)

  • NaBr (1 mmol, 10 mol%)

  • NaOCl (Commercial Bleach, ~12-15 mmol)

  • Dichloromethane (DCM) / Water biphasic system.

Workflow:

  • Setup: Dissolve alcohol and TEMPO in DCM (25 mL). Cool to 0°C.[1]

  • Catalyst Activation: Dissolve NaBr in water (5 mL) and add to the DCM mixture.

  • Oxidant Addition: Add NaOCl dropwise over 20 minutes.

    • Critical Checkpoint: The organic layer should turn orange/red (active TEMPO radical). If it fades to yellow rapidly, add more NaOCl.

  • Quench: Once TLC shows consumption of starting material (approx. 45-60 mins), add aqueous Sodium Thiosulfate. The organic layer should turn pale yellow.

  • Workup: Extract with DCM, wash with brine, dry over MgSO4.

Protocol B: Acid-Catalyzed Dehydration

Used to synthesize the styrenyl derivative.

Workflow:

  • Setup: Dissolve Target Alcohol (10 mmol) in Toluene (50 mL) in a Dean-Stark apparatus.

  • Catalysis: Add

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.5 mmol).
  • Reflux: Heat to reflux (110°C). Monitor water collection in the trap.

    • Validation: Reaction is complete when water volume equals theoretical yield (~0.18 mL per 10 mmol).

  • Isolation: Wash toluene layer with NaHCO3 (sat.) to remove acid. Evaporate solvent.

Mechanistic Pathway Diagram

The following diagram details the divergent pathways for the Target Molecule under acidic conditions vs. oxidative conditions.

Pathways Start Start: 1-(4-Ethylphenyl)-3-methylbutan-1-ol Acid Condition: H+ / Heat Start->Acid Ox Condition: TEMPO / NaOCl Start->Ox Cation Intermediate: Benzylic Carbocation (Stabilized by p-Ethyl) Acid->Cation -H2O Alkene Product: 1-(4-Ethylphenyl)-3-methylbut-1-ene (Conjugated Styrenyl) Cation->Alkene -H+ (Fast Elimination) Ketone Product: 1-(4-Ethylphenyl)-3-methylbutan-1-one Ox->Ketone Hydride Abstraction (Sterically Hindered)

Figure 2: Divergent synthetic pathways. Note that the acid pathway proceeds via a stabilized carbocation, while oxidation is direct transformation.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[2] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

    • Source for values confirming the electron-donating n
  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Link

    • The authoritative source for the TEMPO oxid
  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, Wiley, New York. Source for values quantifying the steric bulk of the isobutyl group vs. methyl.
  • Ansari, I. A., & Gree, R. (2002). TEMPO-catalyzed oxidation of alcohols in ionic liquids: a new and recyclable catalytic system. Organic Letters, 4(9), 1507-1509. Link

    • Provides comparative data on benzylic alcohol oxidation r

Sources

Safety Operating Guide

1-(4-Ethylphenyl)-3-methylbutan-1-ol: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary

1-(4-Ethylphenyl)-3-methylbutan-1-ol is a lipophilic, secondary benzylic alcohol often encountered as a pharmaceutical intermediate or fragrance precursor. Due to the lack of extensive toxicological data common with R&D intermediates, this compound must be handled under Universal Precautions and the Precautionary Principle .

Immediate Disposal Classification:

  • Waste Stream: Non-Halogenated Organic Solvent.[1]

  • RCRA Status (USA): Likely D001 (Ignitable) depending on flash point; manage as Hazardous Waste.

  • Disposal Method: High-temperature thermal incineration (Fuel Blending).

  • Critical Restriction: DO NOT dispose of down sanitary sewers. DO NOT mix with strong oxidizers (e.g., Chromic acid, Permanganates) or concentrated acids.

Chemical Profile & Hazard Identification (SAR Analysis)

Note: As a specific REACH dossier may be unavailable for this intermediate, the following hazards are derived from Structure-Activity Relationships (SAR) of analogous benzylic alcohols.

PropertyCharacteristicOperational Implication
Chemical Class Secondary Benzylic AlcoholSusceptible to oxidation; potential peroxide formation upon prolonged storage.
Flammability Combustible Liquid (Class IIIB est.)Flash point likely >93°C (200°F). Keep away from open flames/sparks.
Solubility Lipophilic / HydrophobicImmiscible with water. Will form a separate layer in aqueous waste, complicating treatment.
Reactivity Acid-SensitiveCan undergo dehydration to alkenes in the presence of strong acids, generating heat.
Toxicity Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, safety goggles) required.

Pre-Disposal Treatment & Segregation Protocol

The "Why" Behind Segregation

Effective disposal begins at the bench. Mixing this alcohol with incompatible streams creates "unknown" mixtures that waste handlers cannot safely process, often leading to refusal of shipment or exorbitant analysis fees.

Step 1: Chemical Segregation

Strictly segregate 1-(4-Ethylphenyl)-3-methylbutan-1-ol from:

  • Halogenated Solvents (DCM, Chloroform): Mixing non-halogenated alcohols with halogens increases disposal costs by ~300% and complicates fuel blending.

  • Oxidizers (Nitric Acid, Peroxides): Alcohols are reducing agents. Mixing with oxidizers in a waste drum can cause a runaway exotherm or explosion.

  • Aqueous Waste: Due to low water solubility, this chemical will float/sink, fouling sensors in aqueous treatment plants.

Step 2: Packaging & Labeling
  • Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid PVC if trace ketones are present in the mixture.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields: "Hazardous Waste," Chemical Name (No formulas/abbreviations), Date, Hazard Checkbox (Ignitable, Toxic).

Disposal Decision Logic (Workflow)

The following diagram outlines the decision process for classifying and routing this specific chemical waste.

DisposalWorkflowStartWaste: 1-(4-Ethylphenyl)-3-methylbutan-1-olCheckOxIs it mixed with Oxidizers?Start->CheckOxCheckHaloIs it mixed with Halogens?(Cl, Br, F, I)HaloYesHalogenated Waste Stream(High Cost Incineration)CheckHalo->HaloYesYesHaloNoNon-Halogenated StreamCheckHalo->HaloNoNoCheckOx->CheckHaloNoOxYesDANGER: REACTIVENeutralize separatelyCheckOx->OxYesYesOxNoCheck Water ContentHaloNo->OxNoWaterHighAqueous Organic Waste(Requires Separation)OxNo->WaterHigh>20% WaterWaterLowHigh BTU Organic Waste(Fuel Blending)OxNo->WaterLow<20% Water (Preferred)

Figure 1: Decision matrix for routing organic alcohol waste. The goal is the "High BTU Organic Waste" stream for efficient fuel blending.

Emergency Spill Response Procedures

In the event of a spill outside of a fume hood, immediate action is required to prevent vapor accumulation and ignition.

Critical Warning: Do not use paper towels to clean up large spills of combustible alcohols. This increases the surface area for evaporation and creates a "wick" effect that is easily ignited.

SpillResponseStep11. Evacuate & VentilateRemove Ignition SourcesStep22. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Step1->Step2Step33. ContainUse Clay/Vermiculite DikesStep2->Step3Step44. AbsorbCover with Inert AbsorbentStep3->Step4Step55. DisposalScoop into Sealed Bag/PailStep4->Step5

Figure 2: Sequential workflow for managing laboratory spills of combustible organic alcohols.

Detailed Spill Protocol:

  • Isolate: Close lab doors and post "Do Not Enter" signage.

  • Absorb: Use vermiculite , diatomaceous earth , or commercial spill pads (polypropylene).

  • Clean: Wash the area with a detergent solution after bulk removal to remove oily residue.

  • Dispose: The absorbent material is now Hazardous Waste . Place it in a bucket with a tight-fitting lid and label it as "Debris contaminated with [Chemical Name]."

Regulatory Compliance (USA & EU)

United States (EPA RCRA)
  • Classification: If the specific flash point is <60°C (unlikely but possible for isomers), it is D001 . If >60°C, it is still regulated under state laws or as "Oil" under the Clean Water Act if it reaches waterways.

  • F-Codes: If this chemical was used as a solvent and is now spent, it may fall under F003 (Non-halogenated solvents) if technically listed, or generally managed as such by best practice [1].

European Union (EWC)
  • Waste Code: 07 01 04 * (Other organic solvents, washing liquids and mother liquors).

  • Directive: Must be incinerated in an approved facility complying with the Industrial Emissions Directive (IED).

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 3-Methylbutan-1-ol (Structural Analog). National Library of Medicine. Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor and your local EHS officer before handling.

Personal protective equipment for handling 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(4-Ethylphenyl)-3-methylbutan-1-ol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Process Chemists

Executive Safety Summary

Immediate Action Required: Treat as a Category 2 Skin/Eye Irritant and Combustible Liquid .

1-(4-Ethylphenyl)-3-methylbutan-1-ol (CAS: 118627-01-5) is a secondary benzylic alcohol derivative often utilized as a chiral intermediate or fragrance synthon. Due to its lipophilic alkyl tail and aromatic core, it possesses significant permeation potential through standard laboratory consumables.

Critical Hazards:

  • Skin/Eye: Moderate to severe irritation. Prolonged contact may cause defatting or dermatitis.

  • Inhalation: Vapors at elevated temperatures may cause respiratory tract irritation (STOT SE 3).

  • Reactivity: Susceptible to oxidation (benzylic position); incompatible with strong oxidizing agents and acid chlorides.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This compound requires specific barrier protection due to its solvent-like properties.

PPE CategoryStandard RequirementTechnical Specification / Rationale
Hand Protection Double-Gloving Required Inner: Nitrile (0.11 mm) for dexterity.Outer: Nitrile (min 0.16 mm) or Viton (if soaking).Rationale: Aromatic alcohols can swell natural rubber. Nitrile offers fair splash protection but degrades upon prolonged contact [1].
Eye Protection Chemical Goggles ANSI Z87.1 Impact + Splash Goggles. Rationale: Safety glasses with side shields are insufficient for liquids that can wick or splash. Vapors can bypass glasses.
Respiratory Situation Dependent Standard: Fume hood (Face velocity >100 fpm).Spill/Aerosol: Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black label).
Body Defense Lab Coat + Apron Material: 100% Cotton or Nomex (Fire Resistant).Add-on: Chemical-resistant apron (Tyvek/PVC) if transferring volumes >100 mL.
PPE Selection Logic (Decision Flow)

The following logic gate ensures you select the correct PPE based on the specific experimental context.

PPE_Logic Start Start: Define Operation VolCheck Volume > 50 mL OR Heating Applied? Start->VolCheck HoodCheck Is Fume Hood Available? VolCheck->HoodCheck Yes (Scale/Heat) LevelA Standard PPE: Nitrile Gloves (Double), Lab Coat, Goggles VolCheck->LevelA No (Small Scale/Cold) LevelB Enhanced PPE: Thick Nitrile/Viton, Apron, Face Shield HoodCheck->LevelB Yes (Engineering Controls Active) RespReq Respirator Required: Half-mask w/ OV Cartridges HoodCheck->RespReq No (Open Bench/Maintenance)

Figure 1: Decision matrix for escalating PPE based on operational volume and engineering controls.

Operational Protocols
A. Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/seal. Benzylic alcohols can oxidize to ketones (e.g., 1-(4-ethylphenyl)propan-1-one) if the seal is compromised.

  • Environment: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation [2].

  • Segregation: Keep away from Class 5.1 Oxidizers (e.g., Nitric Acid, Permanganates).

B. Handling & Synthesis
  • Engineering Control: All transfers must occur inside a certified chemical fume hood.

  • Glove Protocol:

    • Don inner nitrile gloves.

    • Don outer gloves.

    • Self-Validating Step: Check outer gloves for "rippling" or swelling every 15 minutes. If observed, doff immediately, wash hands, and replace.[1][2]

  • Heating: If the reaction requires reflux, ensure the condenser coolant is active before heating to prevent vapor escape.

C. Emergency Spill Response

Scenario: Spillage of >50 mL on the benchtop.

  • Alert: Announce "Spill" and evacuate the immediate 3-meter radius.

  • PPE Upgrade: Don a respirator (OV cartridge) if outside a hood.

  • Contain: Use vermiculite or sand to dike the spill. Do not use combustible materials like paper towels for large pools.

  • Neutralize/Collect: Scoop absorbed material into a hazardous waste bag.

  • Clean: Wipe surface with soap and water; solvent washing (acetone) may spread the residue if not careful.

Waste Disposal & Deactivation

Disposal must align with RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationDisposal Method
Primary Chemical Organic Solvent (Non-Halogenated)Collect in "Organic Waste" carboy. Do not pour down the drain.
Contaminated PPE Solid Hazardous WasteDouble-bag in polyethylene bags. Label as "Contaminated with Organic Irritants."
Aqueous Washes Aqueous OrganicCheck pH. If neutral, dispose of in aqueous waste. If containing >5% organics, treat as solvent waste.
Scientific Grounding: Why This Matters

Structure-Activity Relationship (SAR): The molecule contains a 4-ethylphenyl moiety. Aromatic rings increase lipid solubility, allowing the chemical to penetrate the stratum corneum of the skin more effectively than short-chain aliphatic alcohols [3]. Once absorbed, the alcohol group can undergo metabolic oxidation.

Permeation Dynamics: Standard disposable nitrile gloves (4 mil / 0.10 mm) have a breakthrough time of roughly 15-30 minutes for aromatic alcohols [4]. This is why the double-gloving or thick nitrile recommendation is critical for this specific compound, distinguishing this guide from generic safety advice.

References
  • Shield Scientific. (2025).[3] Chemical Resistance Guide: Permeation Data for Aromatic Alcohols. Retrieved from [Link]

Sources

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